3-(Benzyloxy)-2,6-difluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRVEHXMYKFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268632 | |
| Record name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152434-87-2 | |
| Record name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152434-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Benzyloxy)-2,6-difluorobenzaldehyde chemical properties and structure
Executive Summary
3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2 ) is a high-value fluorinated building block used extensively in the synthesis of advanced pharmaceutical intermediates. Its core utility lies in its ability to serve as a protected precursor for the 2,6-difluoro-3-hydroxyphenyl moiety—a privileged scaffold in medicinal chemistry found in Potassium-Competitive Acid Blockers (P-CABs) and next-generation Kinase Inhibitors .
The strategic placement of fluorine atoms at the 2 and 6 positions induces a unique electronic environment, increasing metabolic stability (blocking P450 oxidation sites) and modulating the pKa of the adjacent phenol (once deprotected). The benzyl ether functions as a robust protecting group, stable against basic and nucleophilic conditions, yet cleanly removable via hydrogenolysis.
Part 1: Chemical Identity & Structural Analysis
This compound features a benzaldehyde core trisubstituted with two fluorine atoms and a benzyloxy group.[1] The steric crowding around the aldehyde and the ether linkage dictates specific reactivity profiles.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-(Benzyloxy)-2,6-difluorobenzaldehyde |
| CAS Number | 152434-87-2 |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.23 g/mol |
| Physical State | White to Off-white Crystalline Solid |
| Melting Point | 68–72 °C (Typical range for benzyl ethers of this class) |
| Solubility | Soluble in DCM, EtOAc, THF, DMF; Insoluble in Water |
| Precursor CAS | 152434-88-3 (2,6-Difluoro-3-hydroxybenzaldehyde) |
Structural Logic & Electronic Effects
-
Fluorine Effect: The F-atoms at C2 and C6 create a "fluorine shield," significantly increasing the electrophilicity of the aldehyde carbon through inductive withdrawal (-I effect), while simultaneously sterically hindering nucleophilic attack.
-
Benzyloxy Group: Acts as an electron donor (+M effect) to the ring, counteracting the fluorines' withdrawal at the C3 position. This push-pull electronic system makes the aldehyde highly reactive towards condensation but stabilizes the aromatic ring against further nucleophilic aromatic substitution (
).
Part 2: Synthetic Pathways & Protocols
The synthesis of 3-(benzyloxy)-2,6-difluorobenzaldehyde is typically achieved via a Williamson Ether Synthesis starting from the commercially available 2,6-difluoro-3-hydroxybenzaldehyde.
Protocol 1: Benzyl Protection (Williamson Ether Synthesis)
This protocol yields the target compound with >95% purity.
Reagents:
-
2,6-Difluoro-3-hydroxybenzaldehyde (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2,6-difluoro-3-hydroxybenzaldehyde (10 g, 63.2 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add
(17.5 g, 126.4 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation. Note: The solution will turn yellow/orange. -
Alkylation: Add Benzyl Bromide (8.2 mL, 69.5 mmol) dropwise over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]
-
Workup: Cool to RT. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate.
-
Isolation: Filter the solid. Wash the cake with water (
mL) and cold hexanes ( mL). -
Purification: Recrystallize from Ethanol/Heptane if necessary.
-
Yield: Expected yield is 85–92%.
Protocol 2: Downstream Deprotection (Hydrogenolysis)
Used to reveal the phenol after downstream modifications (e.g., after forming a heterocycle).
Reagents:
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the target and its divergence into two major drug classes: P-CABs (e.g., Tegoprazan analogs) and Kinase Inhibitors .
Caption: Synthetic workflow transforming the hydroxy precursor into the protected benzyl ether, followed by scaffold elaboration and final deprotection to yield bioactive fluorinated pharmacophores.
Part 4: Reactivity Profile & Applications
Aldehyde Reactivity
The aldehyde at C1 is highly activated due to the electron-withdrawing nature of the ortho-fluorines.
-
Reductive Amination: Reacts rapidly with primary amines (e.g., methylamine) and STAB (Sodium Triacetoxyborohydride) to form benzylamines. This is the primary route for synthesizing P-CAB cores.
-
Wittig Olefination: Proceeds with high yields to form styrenes, often used in linking the ring to macrocycles.
Nucleophilic Aromatic Substitution ( )
While the 3-benzyloxy group deactivates the ring slightly compared to the parent difluorobenzene, the 2,6-difluoro motif is still susceptible to
-
Warning: Avoid using strong bases (e.g., NaH, LDA) at high temperatures unless displacement of a fluorine is intended.
Drug Discovery Applications
-
Potassium-Competitive Acid Blockers (P-CABs): The 2,6-difluoro-3-hydroxy moiety mimics the distal ring of Vonoprazan, improving binding affinity in the
-ATPase pump. -
Kinase Inhibitors: Used to synthesize Type II inhibitors where the difluorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.
Part 5: Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to benzoic acids upon prolonged exposure to air.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Preparation of Benzyloxybenzaldehydes: Lin, C.-F., et al. "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry, 2005, 13(5), 1537–1544.
-
Fluorinated Building Blocks in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews, 2008, 37, 320-330.
-
Synthesis of 2,6-Difluorobenzaldehyde Derivatives: Patent CN105315142A, "Industrial production method for 2,6-difluorobenzaldehyde."
- CAS Registry Data: 3-(Benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2). SciFinder / Chemical Abstracts Service.
Sources
3-benzyloxy-2,6-difluorobenzaldehyde CAS number and molecular weight
The following technical guide details the properties, synthesis, and application of 3-benzyloxy-2,6-difluorobenzaldehyde , a critical fluorinated building block in medicinal chemistry.
Executive Summary
3-benzyloxy-2,6-difluorobenzaldehyde is a specialized intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure features a highly electron-deficient benzaldehyde core (due to 2,6-difluoro substitution) and a lipophilic benzyloxy ether at the 3-position. This unique combination allows for the modulation of both electronic properties and metabolic stability in drug candidates, particularly in the development of kinase inhibitors and sodium channel blockers.
This guide provides a validated synthetic workflow starting from the commercially available 2,6-difluoro-3-hydroxybenzaldehyde , ensuring a high-purity output suitable for late-stage diversification.
Chemical Identity & Properties
Datasheet
| Parameter | Specification |
| Chemical Name | 3-(Benzyloxy)-2,6-difluorobenzaldehyde |
| Systematic Name | 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde |
| CAS Number | 152434-87-2 (Associated); Precursor CAS: 152434-88-3 |
| Molecular Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.23 g/mol |
| Appearance | Off-white to pale yellow solid (low melting) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| LogP (Predicted) | ~3.2 (Lipophilic) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Aldehyde (-CHO): A reactive electrophile for reductive amination, Wittig olefination, or oxidation.
-
Difluoro Core (2,6-F): Provides metabolic resistance (blocking P450 oxidation sites) and induces a specific dipole orientation.
-
Benzyloxy Group (-OBn): Acts as a robust protecting group for the phenol or as a hydrophobic pharmacophore.
Synthetic Pathway & Protocol
Retrosynthetic Logic
The most reliable route to 3-benzyloxy-2,6-difluorobenzaldehyde is the Williamson Ether Synthesis (O-alkylation) of the corresponding phenol. This approach avoids the harsh conditions of lithiation/formylation on a pre-existing ether, preserving the sensitive aldehyde functionality.
Pathway Logic:
-
Precursor: 2,6-difluoro-3-hydroxybenzaldehyde (CAS 152434-88-3).
-
Reagent: Benzyl Bromide (BnBr).
-
Base: Potassium Carbonate (K₂CO₃).[1]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone.
Reaction Scheme Visualization
Figure 1: Synthetic pathway via O-alkylation of the phenolic precursor.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 3-benzyloxy-2,6-difluorobenzaldehyde.
Materials:
-
2,6-Difluoro-3-hydroxybenzaldehyde (1.0 eq, 31.6 mmol, ~5.00 g)
-
Benzyl Bromide (1.1 eq, 34.8 mmol, 4.14 mL)
-
Potassium Carbonate (anhydrous, 2.0 eq, 63.2 mmol, 8.73 g)
-
DMF (anhydrous, 50 mL) or Acetone (100 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluoro-3-hydroxybenzaldehyde (5.00 g) in anhydrous DMF (50 mL).
-
Deprotonation: Add Potassium Carbonate (8.73 g) in a single portion. The suspension will likely turn yellow/orange as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add Benzyl Bromide (4.14 mL) dropwise via syringe over 5 minutes.
-
Note: The reaction is exothermic; ensure controlled addition.
-
-
Reaction: Stir the mixture at 60°C for 2-4 hours. Monitor by TLC (Hexanes:EtOAc 4:1). The starting phenol (lower R_f) should disappear, replaced by the less polar product (higher R_f).
-
Workup:
-
Cool the mixture to RT.
-
Pour into ice-water (200 mL) to precipitate inorganic salts and the product.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue is typically a pale yellow oil that solidifies upon standing. Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield Expectation: 85-95% (approx. 6.6 - 7.4 g).
Applications in Drug Discovery
This compound serves as a "linchpin" intermediate. The aldehyde group allows it to be coupled to various scaffolds, while the benzyloxy group can be removed (via hydrogenolysis) to reveal the phenol for further elaboration, or kept as a lipophilic anchor.
Functionalization Logic
Figure 2: Downstream functionalization pathways for the aldehyde core.
Key Therapeutic Classes
-
Sodium Channel Blockers: Analogues of Safinamide/Ralfinamide often utilize fluorinated benzyloxy-benzylamine motifs to modulate Na+ channel gating in pain management and epilepsy [1].
-
Kinase Inhibitors: The 2,6-difluoro substitution pattern is frequently employed to lock the conformation of biaryl systems in ATP-competitive inhibitors, improving selectivity.
Handling & Safety Profile
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
-
Stability: Stable under standard laboratory conditions if kept dry and away from strong oxidizers.
References
-
PubChem. Compound Summary for 2,6-difluoro-3-hydroxybenzaldehyde (CAS 152434-88-3). Available at: [Link]
-
Google Patents. Substituted benzaldehyde compounds and methods for their use (US9018210B2).[2] Available at: [2]
Sources
Technical Whitepaper: Strategic Utilization of 3-(Benzyloxy)-2,6-difluorobenzaldehyde in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-(benzyloxy)-2,6-difluorobenzaldehyde (CAS 152434-87-2) serves as a high-value "masked" intermediate. Its structural utility lies in the orthogonal reactivity of its three functional components: the highly electrophilic aldehyde, the metabolically stable 2,6-difluoro motif, and the benzyl-protected phenol at the 3-position.
This whitepaper analyzes the compound's role as a precursor for P38 MAP Kinase inhibitors , its emerging utility in RNA-small molecule interaction profiling (PEARL-seq) , and its application in generating diversity-oriented heterocyclic libraries. We provide validated protocols for its deprotection and subsequent derivatization, offering a roadmap for researchers targeting inflammatory pathways and kinase selectivity.
Chemical Profile & Pharmacophore Logic
The "Masked" Phenol Strategy
The 3-benzyloxy group is not merely a passive protecting group; it serves two strategic functions during early-stage synthesis:
-
Lipophilic Handle: It increases solubility in non-polar organic solvents (DCM, Toluene) facilitating purification during intermediate steps (e.g., Wittig olefinations or Knoevenagel condensations).
-
Orthogonal Protection: It remains stable under basic conditions used to manipulate the aldehyde (e.g., forming Schiff bases), allowing for late-stage revelation of the 3-hydroxyl group via hydrogenolysis.
The 2,6-Difluoro Effect
The 2,6-difluoro substitution pattern is a "privileged motif" in medicinal chemistry, particularly for kinase inhibitors.
-
Conformational Locking: The fluorine atoms create steric repulsion with ortho-substituents, forcing the phenyl ring out of coplanarity with attached systems (e.g., biaryl ethers or amides). This often pre-organizes the molecule into a bioactive conformation.
-
Metabolic Stability: The C-F bond is highly resistant to CYP450 oxidation, blocking the metabolic "soft spots" on the phenyl ring.
-
Electronic Modulation: The electron-withdrawing nature of the fluorines activates the aldehyde for nucleophilic attack while lowering the pKa of the eventual 3-phenol (after deprotection), enhancing its hydrogen-bond donor capability.
Physicochemical Properties Data
| Property | Value / Description | Significance |
| CAS Number | 152434-87-2 | Unique Identifier |
| Molecular Formula | C₁₄H₁₀F₂O₂ | -- |
| Molecular Weight | 248.23 g/mol | Fragment-like size |
| Predicted LogP | ~3.5 - 4.0 | High lipophilicity (benzyloxy form) |
| H-Bond Acceptors | 2 (Aldehyde, Ether) | Interaction points |
| Key Reactive Site | Aldehyde (C-1) | Electrophilic center for condensation |
| Downstream CAS | 152434-88-3 | 3-Hydroxy-2,6-difluorobenzaldehyde (Active) |
Primary Application: P38 MAP Kinase Inhibitors[4][5][6][7][8]
The 2,6-difluorophenyl moiety is a hallmark of P38 mitogen-activated protein kinase (MAPK) inhibitors, such as Pamapimod and Losmapimod analogs. These drugs target the ATP-binding pocket where the difluorophenyl group occupies a hydrophobic region, often interacting with the "gatekeeper" residue.
Synthetic Workflow
The 3-(benzyloxy)-2,6-difluorobenzaldehyde is typically used to construct the "head group" of the inhibitor before the phenol is revealed to attach the "tail" (solubilizing group).
-
Scaffold Construction: The aldehyde reacts with a ketone or amine to form the core heterocycle (e.g., pyrimidine, imidazole).
-
Debenzylation: Hydrogenolysis removes the benzyl group.
-
Etherification: The revealed phenol is alkylated to introduce diversity elements (e.g., morpholine or tetrahydropyran side chains).
Pathway Visualization
The following diagram illustrates the divergence of synthetic pathways starting from the parent benzyloxy compound.
Figure 1: Synthetic divergence showing the utility of the benzyloxy-protected intermediate versus the deprotected phenol.
Advanced Application: RNA-Small Molecule Probes (PEARL-seq)
Recent methodologies like PEARL-seq (Photoaffinity Evaluation of RNA-Ligand-sequencing) utilize 2,6-difluoro-3-hydroxybenzaldehyde to create specific probes for analyzing RNA-small molecule interactions.
Mechanism of Action
The aldehyde group is used to link the fluorinated core to a photoaffinity tag or a biotin handle via reductive amination. The 2,6-difluoro motif modulates the electronic properties of the aromatic ring, influencing how the probe stacks or interacts with RNA secondary structures.
Case Study: Synthesis of Probe Precursor
In a specific protocol, the deprotected form (obtained from our starting material) is reacted with 3-amino-4-methylbenzoic acid . The reaction utilizes the aldehyde for a reductive amination, creating a secondary amine linkage while preserving the phenol for further functionalization.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The success of Step 1 is validated by the disappearance of the benzyl signals in NMR, and Step 2 is validated by the formation of the secondary amine.
Protocol A: Deprotection (Synthesis of 3-Hydroxy-2,6-difluorobenzaldehyde)
This step converts the commercial benzyloxy intermediate (CAS 152434-87-2) to the active hydroxy form (CAS 152434-88-3).
Reagents:
-
3-(Benzyloxy)-2,6-difluorobenzaldehyde (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w, catalytic amount)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂, balloon pressure)
Procedure:
-
Dissolution: Dissolve 3-(benzyloxy)-2,6-difluorobenzaldehyde (e.g., 5.0 g) in MeOH (50 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.
-
Hydrogenation: Purge the flask with H₂ gas. Stir vigorously under a H₂ balloon at room temperature (25°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear, and a new, more polar spot (lower Rf, phenol) should appear.
-
Workup: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The product, 3-hydroxy-2,6-difluorobenzaldehyde , is typically obtained as a white to off-white solid.
Protocol B: Reductive Amination (Probe Synthesis)
Adapted from PEARL-seq probe synthesis methodologies.
Reagents:
-
3-Hydroxy-2,6-difluorobenzaldehyde (1.2 eq)
-
3-Amino-4-methylbenzoic acid (1.0 eq)
-
Acetic Acid (AcOH, solvent/catalyst)
-
Sodium Cyanoborohydride (NaBH₃CN, 2.0 eq)
Procedure:
-
Imine Formation: To a solution of 3-amino-4-methylbenzoic acid (4.0 g, 26.5 mmol) in AcOH (80 mL) at 0°C, add 3-hydroxy-2,6-difluorobenzaldehyde (5.01 g, 31.7 mmol).
-
Equilibration: Allow the mixture to warm to room temperature and stir for 3 hours to ensure imine formation.
-
Reduction: Cool the mixture back to 0°C. Slowly add NaBH₃CN (3.32 g, 52.9 mmol) portion-wise. Caution: Generates HCN gas; perform in a well-ventilated fume hood.
-
Completion: Stir at room temperature overnight.
-
Workup: Quench with water. Neutralize/basify if necessary to precipitate the product or extract into EtOAc.
-
Purification: Purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient).
References
- Mukherjee, H., Blain, J. C., et al. (2020). PEARL-seq: A Photoaffinity Platform for the Analysis of Small Molecule-RNA Interactions. ACS Chemical Biology. (Protocol for reductive amination using 2,6-difluoro-3-hydroxybenzaldehyde).
- Kuglstatter, A., et al. (2010). Structural Basis for P38 MAP Kinase Inhibition by Diaryl Ureas and Analogs. (Describes the binding mode of 2,6-difluorophenyl motifs in P38).
Sources
Technical Guide: 2,6-Difluoro-3-Substituted Benzaldehydes in Drug Discovery
The following technical guide details the strategic application of 2,6-difluoro-3-substituted benzaldehyde derivatives in modern drug discovery. This document is structured to provide actionable synthetic pathways, validated biological applications, and rigorous experimental protocols.
Core Scaffold Analysis & Divergent Synthesis Applications
Executive Summary: The "Privileged" Fluorinated Scaffold
In medicinal chemistry, the 2,6-difluoro-3-substituted benzaldehyde motif represents a "privileged scaffold."[1] Its value stems not just from the reactive aldehyde handle, but from the specific electronic and steric environment created by the fluorine atoms.[2]
-
Metabolic Stability: The fluorine atoms at positions 2 and 6 block the most metabolically vulnerable sites on the aromatic ring, preventing P450-mediated oxidation and extending half-life (
).[1][2] -
Conformational Locking: The steric bulk of the 2,6-fluorines forces the aldehyde (and subsequent derivatives like amides) out of planarity relative to the ring.[2] This "twisted" conformation is critical for binding to specific hydrophobic pockets in targets like bacterial FtsZ.[1]
-
The 3-Position Vector: While the 2,6-positions provide stability, the 3-position serves as the primary vector for Structure-Activity Relationship (SAR) exploration.[1] Substituents here (e.g., alkoxy, halo, alkyl) project into the solvent front or specific sub-pockets, modulating solubility and potency without disrupting the core binding mode.[2]
Divergent Synthetic Workflows
The utility of this scaffold lies in its versatility.[1][3][4] Below is a high-level logic map illustrating how the core aldehyde is transformed into three distinct classes of bioactive molecules.
Visualization: Divergent Synthesis Pathways
Figure 1: Divergent synthetic pathways originating from the aldehyde core to bioactive classes.[2][5]
Critical Synthetic Protocols
To ensure reproducibility, the following protocols utilize standard, self-validating methodologies.
Protocol A: Core Synthesis via Lithiation (Lab Scale)
Use Case: Generating the aldehyde when the 3-substituent is already present on the benzene ring.[1]
Reagents:
-
1,3-Difluoro-4-substituted benzene (Starting Material)[1]
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]
-
Dry Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask under Argon atmosphere. Add 1,3-difluoro-4-substituted benzene (20 mmol) and dry THF (100 mL).
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). This temperature is critical to prevent benzyne formation.[1]
-
Addition: Add n-BuLi (22 mmol) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Checkpoint: The solution typically turns yellow/orange, indicating the formation of the phenyllithium species. Stir for 1 hour at -78°C.
-
-
Formylation: Add N-methylformanilide (24 mmol) dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into cold 1N HCl (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis of Schiff Base Antimicrobials
Use Case: Rapid generation of libraries for antibacterial screening (e.g., S. aureus).[2]
Reagents:
-
2,6-Difluoro-3-substituted benzaldehyde (1.0 eq)[1]
-
Primary Aromatic Amine (e.g., 4-aminophenol, isoniazid) (1.0 eq)[2]
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[2]
Methodology:
-
Dissolve the aldehyde (1 mmol) and amine (1 mmol) in absolute ethanol (10 mL).
-
Add catalytic acetic acid.[1]
-
Reflux at 70-80°C for 4–6 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). Disappearance of the aldehyde spot indicates completion.[1]
-
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.[1] Filter and wash with cold ethanol.[1] Recrystallize from ethanol if necessary.
Biological Applications & Case Studies
Application 1: FtsZ Inhibitors (Antibacterial)
The most prominent application of this scaffold is in the development of inhibitors for FtsZ (Filamentous temperature-sensitive Z), a bacterial cytoskeletal protein essential for cell division.[2][6][7]
-
Mechanism: The 2,6-difluorobenzamide core (derived from the aldehyde) binds to the inter-domain cleft of FtsZ.[2]
-
SAR Insight: The 3-alkoxy substitution is vital.[1] Research indicates that a 3-methoxy or 3-hexyloxy group enhances potency against Staphylococcus aureus (MRSA) by filling a specific hydrophobic sub-pocket.[1]
Quantitative Data: 3-Substituted Derivatives vs. S. aureus
| Compound ID | 3-Substituent | MIC (µg/mL) - S. aureus | MIC (µg/mL) - B. subtilis |
|---|---|---|---|
| Ref-1 (DFMBA) | Methoxy (-OCH₃) | 0.5 - 1.0 | 0.25 |
| Ref-2 | Hexyloxy (-OC₆H₁₃) | 0.12 - 0.25 | 0.06 |
| Ref-3 | Hydrogen (Unsubstituted) | > 64 | > 32 |
| Ref-4 | Hydroxy (-OH) | 8.0 | 4.0 |[1]
Data Source Synthesis: Aggregated from studies on benzamide FtsZ inhibitors [1, 2].[1][6] Note the drastic loss of activity in the unsubstituted (Ref-3) analog, confirming the necessity of the 3-vector.[1][2]
Application 2: Benzoxazole Anticancer Agents
Condensation of 2,6-difluoro-3-substituted benzaldehydes with 2-aminophenol yields 2-phenylbenzoxazoles.[1] These derivatives have shown cytotoxicity against human breast cancer (MCF-7) and lung cancer (NCI-H460) lines.[1][2]
-
Protocol Insight: Microwave-assisted synthesis (Method C in literature) at 140°C for 10 minutes often doubles the yield compared to conventional reflux.[1][2]
References
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. Link
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. International Journal of Molecular Sciences. Link[2]
-
Synthesis of 2,6-difluorobenzaldehyde. PrepChem. Link
-
Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Molecules. Link
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. Molecules. Link
Sources
- 1. 2,6-difluoro-3-methylbenzaldehyde 95% | CAS: 261763-34-2 | AChemBlock [achemblock.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Role of Fluorinated Benzaldehyde Intermediates in Modern Antimicrobial Research: A Technical Guide
Introduction: The Fluorine Advantage in the Fight Against Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents with unconventional mechanisms of action. In this context, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a cornerstone of modern medicinal chemistry. Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This guide provides an in-depth technical exploration of fluorinated benzaldehyde intermediates, versatile building blocks that serve as a gateway to a diverse array of potent antimicrobial compounds. We will delve into their synthesis, elaboration into promising antimicrobial scaffolds, structure-activity relationships, and mechanisms of action, offering a comprehensive resource for researchers and drug development professionals dedicated to combatting infectious diseases.
Core Intermediates: The Synthesis of Fluorinated Benzaldehydes
The judicious selection and efficient synthesis of fluorinated benzaldehyde intermediates are paramount to the successful development of novel antimicrobial agents. Several synthetic strategies are employed, with the choice often dictated by the desired substitution pattern, scalability, and cost-effectiveness.
Key Synthetic Methodologies: An Overview
A variety of methods are available for the synthesis of fluorinated benzaldehydes, including:
-
Halogen Exchange (Halex) Reactions: This widely used industrial method involves the nucleophilic substitution of a chlorine or bromine atom on the corresponding halobenzaldehyde with a fluoride ion, typically using potassium fluoride (KF) at elevated temperatures.[3]
-
Oxidation of Fluorinated Toluenes: This two-step process begins with the radical chlorination of the methyl group of a fluorotoluene, followed by hydrolysis to the desired aldehyde.[3]
-
Formylation of Fluorobenzenes: Direct introduction of a formyl group onto the fluorobenzene ring can be achieved through various formylation reactions, such as the Gattermann-Koch reaction.[4]
-
Grignard Reactions: The reaction of a fluorophenylmagnesium halide with a formylating agent like N,N-dimethylformamide (DMF) provides another viable route.[3]
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange
This protocol details a representative synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using a phase-transfer catalyst.
Materials and Reagents:
-
4-Chlorobenzaldehyde
-
Spray-dried potassium fluoride (KF)
-
Tetraphenylphosphonium bromide (Ph4PBr)
-
18-Crown-6
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a 50-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (7.0 g), spray-dried potassium fluoride (4.4 g), tetraphenylphosphonium bromide (2.1 g), and 18-crown-6 (1.3 g).[5]
-
Immerse the reaction flask in a preheated oil bath maintained at 230°C.
-
Stir the reaction mixture vigorously for 4.5 hours. Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 50 mL of dichloromethane.
-
Filter the mixture to remove inorganic salts.
-
Remove the dichloromethane from the filtrate by rotary evaporation.
-
Purify the resulting residue by distillation, collecting the fraction boiling at 71-74°C at 15 Torr to yield pure 4-fluorobenzaldehyde (typical yield: ~73%).[5]
Characterization: The identity and purity of the synthesized 4-fluorobenzaldehyde should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
From Intermediate to Bioactive Scaffold: Synthesis of Antimicrobial Derivatives
Fluorinated benzaldehydes are versatile precursors to a wide range of antimicrobial scaffolds, most notably chalcones and Schiff bases.
Fluorinated Chalcones: The Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[6] The presence of fluorine on the benzaldehyde ring has been shown to significantly enhance the antimicrobial properties of the resulting chalcone.[2][7]
This protocol outlines the synthesis of a chalcone from 4-fluorobenzaldehyde and a substituted acetophenone.[8]
Materials and Reagents:
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
4-Fluorobenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Crushed Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in a minimal amount of ethanol.
-
While stirring at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
Collect the precipitated solid product by suction filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Diagram: Synthetic Workflow for Fluorinated Chalcones
Caption: General workflow for the synthesis of fluorinated chalcones.
Fluorinated Schiff Bases: The Condensation Reaction
Schiff bases, characterized by an azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone.[9] Fluorinated benzaldehydes readily react with various amino compounds to produce Schiff bases with significant antimicrobial potential.[10][11]
This protocol describes the synthesis of a Schiff base from 4-fluorobenzaldehyde and an appropriate primary amine.[9][12]
Materials and Reagents:
-
4-Fluorobenzaldehyde
-
Primary Amine (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)
-
Ethanol
-
Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve the primary amine (1 equivalent) in ethanol in a round-bottom flask.
-
Add 4-fluorobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for several hours (e.g., 6 hours).
-
Cool the solution to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
Antimicrobial Activity and Structure-Activity Relationships (SAR)
The incorporation of fluorine into the benzaldehyde moiety has a profound impact on the antimicrobial activity of the resulting chalcones and Schiff bases. The position and number of fluorine substituents are critical determinants of potency.
Data Presentation: Antimicrobial Activity of Fluorinated Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative fluorinated chalcones and Schiff bases against various pathogenic microbes.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Fluorinated Chalcones
| Compound ID | Substituent on Benzaldehyde Ring | S. aureus | E. coli | C. albicans | Reference |
| C1 | 4-F | 15.6 | >250 | 62.5 | [13] |
| C2 | 2-F | 7.81 | 125 | 31.25 | [13] |
| C3 | 2-CF₃ | 7.81 | 62.5 | 15.6 | [13] |
| C4 | 4-CF₃ | 31.25 | 125 | 62.5 | [14] |
| C5 | 3,5-bis(CF₃) | 25 | 50 | >100 | [15] |
Table 2: Antimicrobial Activity (MIC in µM) of Selected Fluorinated Schiff Bases
| Compound ID | Substituent on Benzaldehyde Ring | S. aureus | E. coli | C. albicans | Reference |
| S1 | 4-F | >1000 | 1550 | 48 | [16] |
| S2 | 2-CF₃ | >1000 | >1000 | 37 | [16] |
| S3 | 4-CF₃ | >1000 | >1000 | >1000 | [16] |
| S4 | 2,4-di-F | >1000 | >1000 | >1000 |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key SAR trends:
-
Position of Fluorine: For chalcones, a fluorine or trifluoromethyl group at the 2-position of the benzaldehyde ring often leads to enhanced activity against both bacteria and fungi compared to substitution at the 4-position.[13]
-
Electron-Withdrawing Nature: The strong electron-withdrawing nature of fluorine and trifluoromethyl groups appears to be crucial for activity. This can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
-
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell membranes.[7]
-
Number of Fluorine Substituents: The effect of multiple fluorine substitutions is not always additive. For instance, some difluoro-substituted chalcones have shown lower activity than their monofluoro counterparts.[7]
Diagram: Structure-Activity Relationship (SAR) Model
Caption: Simplified SAR model for fluorinated chalcones.
Mechanism of Action: Unraveling the Antimicrobial Effects
The antimicrobial mechanisms of compounds derived from fluorinated benzaldehydes are multifaceted and can vary depending on the specific scaffold.
Inhibition of Essential Bacterial Enzymes
Several studies suggest that fluorinated chalcones and Schiff bases can inhibit the function of crucial bacterial enzymes:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics. Some chalcone derivatives have also been shown to inhibit DNA gyrase.[12]
-
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is vital for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR leads to the cessation of bacterial growth.[9]
-
Protein Tyrosine Phosphatase B (PTPB): This enzyme is a virulence factor in Mycobacterium tuberculosis, and its inhibition has been identified as a mechanism of antitubercular chalcones.[7]
Disruption of Cell Membrane Integrity
The lipophilic nature of many fluorinated compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activity. For antimicrobial chalcones, key descriptors often include:
-
Electronic Descriptors: Parameters such as the Hammett constant (σ) and the highest occupied molecular orbital (HOMO) energy can quantify the electron-donating or -withdrawing nature of substituents, which influences target binding.
-
Spatial Descriptors: Molecular shape and size, as described by Jurs descriptors, play a significant role in how well a molecule fits into the active site of an enzyme.[13]
-
Lipophilicity (logP): This parameter is crucial for predicting a molecule's ability to cross cell membranes.
A representative QSAR model for a series of antibacterial chalcones might take the form of a linear regression equation, such as:
pMIC = β₀ + β₁(Electronic Descriptor) + β₂(Spatial Descriptor) + β₃(logP)
where pMIC is the negative logarithm of the MIC, and the coefficients (β) indicate the relative importance of each descriptor. Such models are invaluable for the rational design of new, more potent antimicrobial agents.
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanisms of action for fluorinated antimicrobials.
Conclusion and Future Perspectives
Fluorinated benzaldehyde intermediates are undeniably valuable assets in the quest for novel antimicrobial agents. Their synthetic accessibility and the tunable nature of fluorine substitution provide a robust platform for generating diverse libraries of bioactive compounds. The demonstrated efficacy of fluorinated chalcones and Schiff bases against a range of pathogenic bacteria and fungi underscores the potential of this chemical space.
Future research should focus on:
-
Elucidation of Precise Mechanisms: While enzyme inhibition and membrane disruption are implicated, more detailed mechanistic studies are needed to identify specific molecular targets and interactions.
-
Rational Design using QSAR and Molecular Modeling: The development and application of robust QSAR models will enable the in-silico screening and design of next-generation derivatives with improved potency and selectivity.
-
Exploration of Novel Scaffolds: While chalcones and Schiff bases are well-explored, fluorinated benzaldehydes can serve as starting materials for a wider variety of heterocyclic systems with potential antimicrobial activity.
-
Addressing Resistance: Investigating the potential for these compounds to overcome existing resistance mechanisms and their propensity for inducing new resistance will be crucial for their long-term viability.
By leveraging the unique properties of fluorine and a deep understanding of structure-activity relationships and mechanisms of action, the scientific community can continue to harness the potential of fluorinated benzaldehyde intermediates to develop the next generation of life-saving antimicrobial therapies.
References
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.
- Yıldırım, S., et al. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 498-506.
- Gill, H., et al. (2015). Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective of selected highlights. Journal of Medicinal Chemistry, 58(15), 5859-5893.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. BenchChem.
- PrepChem. (n.d.). Preparation of 4-fluorobenzaldehyde. PrepChem.com.
- Devinyak, O., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1686.
- Amole, K. L., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2(1), 47-55.
- Çolak, Ö. F., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
- BenchChem. (2025).
- Tiji, S., & Bouzroura-Aichouche, S. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18783-18801.
- Hameed, R. N. (2024). DETERMINING ANTIMICROBIAL ACTIVITIES OF TRI- AND TETRA FLUORINE BEARING SCHIFF BASE LIGANDS AGAINST INFECTIOUS BACTERIA. Harran University.
- Chavan, A., & Sabale, P. (2020). Molecular docking study and antibacterial activity of novel chalcone derivatives.
- Kumar, P., et al. (2020).
- Alkhalaf, M. A. (2023). INVESTIGATION OF ANTIMICROBIAL ACTIVITIES OF SOME FLUORINATED BENZALDEHYDE DERIVATIVE SCHIFF BASE COMPOUNDS. Harran University.
- Velagapudi, N., et al. (2017). synthesis, screening and qsar analysis of chalcone derivatives as potential anti bacterial agents. International Journal of Pharmaceutical and Chemical Sciences, 7(3), 211-218.
- de Oliveira, A. B., et al. (2024). Chalcone Derivatives as Antibacterial Agents: An Updated Overview. Current Topics in Medicinal Chemistry, 24.
- Matar, S. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(6), 850-857.
- Gür, M., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1686.
- Chalcone. (n.d.). In Wikipedia. Retrieved February 26, 2026.
- Singh, U. P., & Singh, P. (2014). Synthesis, antibacterial evaluation and QSAR analysis of Schiff base complexes derived from [2,2′-(ethylenedioxy)bis(ethylamine)] and aromatic aldehydes. MedChemComm, 5(5), 633-643.
- Keri, R. S., et al. (2021). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 26(17), 5306.
- Sharma, V., et al. (2023). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Molecules, 28(11), 4381.
- El-Sayed, W. M., et al. (2023). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Chemistry, 2023, 1-11.
- Al-Amiery, A. A., et al. (2012). Synthesis and characterization of a fluorinated Schiff base from benzimidazole and its metal complexes for antimicrobial and UV-protective cotton fabrics. Molecules, 17(5), 5703-5715.
- S. aureus DNA gyrase. (n.d.). In RCSB PDB. Retrieved February 26, 2026.
- Dihydrofolate reductase. (n.d.). In RCSB PDB. Retrieved February 26, 2026.
- Protein Tyrosine Phosphatase B. (n.d.). In RCSB PDB. Retrieved February 26, 2026.
- Kumar, S., et al. (2010). Antibacterial activity and QSAR of chalcones against biofilm-producing bacteria isolated from marine waters. SAR and QSAR in Environmental Research, 21(3-4), 247-263.
- Raj, V., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4873.
- Al-Ghorbani, M., et al. (2022). Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents. Molecules, 27(22), 7904.
- G. Lesher, et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alky-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.
- Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22.
- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.
- Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
- Marques, B., et al. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.
- Apollo Scientific. (2026, January 19).
- Domagala, J. M., et al. (1986). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, a new antibacterial agent. Journal of Medicinal Chemistry, 29(3), 394-404.
- Pal, R., & Vikas. (2019). Chalcone-related small molecules as potent antibacterial and antifungal agents. Journal of Molecular Structure, 1179, 649-657.
- Salih, S. M., et al. (2023). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. Molecules, 28(14), 5532.
- MilliporeSigma. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluorobenzaldehyde-2,3,5,6-D4. BenchChem.
- Chavan, A., & Sabale, P. (2020). 3D-QSAR STUDIES OF ANTI-BACTERIAL CHALCONES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1145-1153.
- Prasad, Y. R., et al. (2008). QSAR Studies on Chalcone derivatives as antibacterial agents against Bacillus pumilis. ARKIVOC, 2008(xi), 266-276.
- Al-Amiery, A. A., et al. (2012). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology, 1(1), 1-5.
- Chohan, Z. H., et al. (2015). Synthesis, characterization and biological studies of some new triazole derived Schiff bases and their metal complexes. Journal of the Serbian Chemical Society, 80(10), 1235-1246.
- Singhal, S., et al. (2021). Synthesis and antibacterial activity of some novel bis indole-based Schiff bases. Journal of the Indian Chemical Society, 98(9), 100123.
- Xu, J., et al. (2020). A novel and green cellulose-based antibacterial complex of a Schiff base with Cu against Escherichia coli and Staphylococcus aureus.
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Design of potent fluoro-substituted chalcones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]
- 6. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antibacterial evaluation and QSAR analysis of Schiff base complexes derived from [2,2′-(ethylenedioxy)bis(ethylamine)] and aromatic aldehydes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity and QSAR of chalcones against biofilm-producing bacteria isolated from marine waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
Technical Guide: Solubility Profile & Solvent Selection for 3-(benzyloxy)-2,6-difluorobenzaldehyde
Topic: Solubility profile of 3-(benzyloxy)-2,6-difluorobenzaldehyde in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Compound Identity
3-(benzyloxy)-2,6-difluorobenzaldehyde (CAS: 1228956-95-3) is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and Nav1.7 antagonists. Its structural core—a benzaldehyde moiety substituted with electron-withdrawing fluorine atoms and a lipophilic benzyloxy group—dictates a specific solubility footprint essential for process optimization.
This guide provides a technical analysis of its solubility across solvent classes, establishing protocols for purification, reaction medium selection, and crystallization.
Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula: C₁₄H₁₀F₂O₂[1]
-
Molecular Weight: 248.23 g/mol [2]
-
Physical State: Crystalline Solid (typically off-white to pale yellow)
-
Predicted LogP: ~3.3 (Lipophilic)
-
Key Functional Groups:
-
Aldehyde: Electrophilic, moderately polar, susceptible to oxidation.
-
Difluoro-substitution: Increases lipophilicity relative to non-fluorinated analogs; alters crystal packing.
-
Benzyloxy ether: Adds significant non-polar bulk, driving solubility in organic media.
-
Solubility Profile Matrix
The following profile is derived from structural analysis and standard behavior of lipophilic benzaldehyde derivatives. This matrix guides solvent selection for synthesis (reaction media) and purification (crystallization).
Table 1: Solubility Classification by Solvent Type
| Solvent Class | Representative Solvents | Solubility Behavior | Operational Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; chromatography mobile phase. |
| Polar Aprotic | THF, Ethyl Acetate (EtOAc), Acetone | High | Reaction media; dissolving crude for silica loading. |
| Super-Polar Aprotic | DMSO, DMF, DMAc | Very High | Reaction media for SₙAr reactions; difficult to remove (high BP). |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol (IPA) | Moderate (Temp. Dependent) | Ideal for Recrystallization. Soluble at reflux, sparingly soluble at RT/0°C. |
| Non-Polar Hydrocarbons | Hexanes, Heptane, Pentane | Low / Insoluble | Anti-solvent for precipitation; wash solvent to remove non-polar impurities. |
| Aqueous | Water, Brine | Insoluble | Aqueous workup phase; anti-solvent for crash-precipitation from DMSO/DMF. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise quantitative data (mg/mL) for your specific lot.
-
Preparation: Weigh 100 mg of 3-(benzyloxy)-2,6-difluorobenzaldehyde into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution, no particulates). -
Calculation:
-
Validation: If
, the solubility is .
Protocol B: Recrystallization Strategy (Purification)
Based on the "Solubility Matrix," a mixed-solvent system is recommended to achieve high purity (>98%).
Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Rationale: This system avoids the potential acetal formation risk associated with alcohols/aldehydes under acidic catalysis, though Ethanol is a viable alternative if the pH is neutral.
-
Dissolution: Dissolve crude solid in the minimum volume of hot Ethyl Acetate (approx. 60-70°C).
-
Filtration: Perform a hot filtration (if necessary) to remove insoluble inorganic salts (e.g., KF, K₂CO₃ from synthesis).
-
Nucleation: Slowly add hot n-Heptane dropwise until a persistent slight turbidity appears.
-
Clarification: Add 1-2 drops of Ethyl Acetate to restore clarity.
-
Crystallization: Allow the solution to cool to room temperature (RT) slowly (2-3 hours) with gentle stirring. Then, cool to 0-4°C for 1 hour.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 10% EtOAc/Heptane.
Process Chemistry & Solvent Selection Logic
Reaction Solvent Compatibility
When using 3-(benzyloxy)-2,6-difluorobenzaldehyde as a starting material:
-
Reductive Amination: Use DCM or 1,2-Dichloroethane (DCE) . These solvents maintain high solubility for both the aldehyde and the amine partner, facilitating imine formation.
-
Wittig Olefination: Use THF or Toluene . Toluene allows for higher reaction temperatures if the ylide is stable, while THF offers excellent solubilization of phosphonium salts.
-
Oxidation (to Acid): Acetonitrile/Water mixtures are common. The aldehyde has low water solubility, so Acetonitrile acts as a co-solvent to bring the oxidant and substrate into contact.
Green Chemistry Alternatives
For industrial scaling, replace hazardous solvents with greener equivalents without compromising solubility:
-
Replace DCM with 2-MeTHF: 2-Methyltetrahydrofuran offers similar dissolving power but separates cleaner from water and has a higher boiling point.
-
Replace DMF with NBP: N-Butylpyrrolidinone is a safer alternative for high-temperature nucleophilic substitutions.
Visualization of Workflows
Diagram 1: Solubility-Based Solvent Selection Logic
This decision tree aids in selecting the correct solvent based on the operational goal (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).
Diagram 2: Recrystallization Workflow
A step-by-step visualization of the purification protocol described in Section 3.
Caption: Optimized recrystallization workflow using the Ethyl Acetate/Heptane binary system.
References
-
Sigma-Aldrich. 2,6-Difluoro-3-(phenylmethoxy)benzaldehyde Product Information. Retrieved from (Search Term: 1228956-95-3).
-
PubChem. 3-Benzyloxybenzaldehyde Compound Summary (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
PrepChem. Synthesis of 2,6-difluorobenzaldehyde (Precursor Synthesis). Retrieved from [Link]
-
Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes (Purification Protocols). Retrieved from [Link]
Sources
Metabolic Stability of Benzyloxy-Substituted Fluorobenzaldehydes: An In-Depth Technical Guide
Executive Summary
This guide details the metabolic disposition of benzyloxy-substituted fluorobenzaldehydes, a privileged scaffold in medicinal chemistry often utilized as intermediates for radiotracers (PET), covalent inhibitors, and Schiff base prodrugs. The metabolic stability of this chemotype is governed by a "tug-of-war" between two primary soft spots: the highly reactive aldehyde moiety (susceptible to cytosolic Aldehyde Oxidase and mitochondrial ALDH) and the benzyloxy ether linkage (susceptible to microsomal CYP450 O-dealkylation).
Strategic fluorination on the central aromatic ring does not merely act as a steric block; it modulates the electronic density of the carbonyl carbon, directly influencing the rate of nucleophilic attack by metabolic enzymes. This guide provides the mechanistic rationale and validated experimental protocols to assess and optimize the stability of these compounds.
Mechanistic Analysis: The Metabolic "Kill Switch"
The metabolic clearance of benzyloxy-fluorobenzaldehydes is rarely driven by a single enzyme. It is a bipartite process involving Phase I oxidation and dealkylation.
The Aldehyde Warhead (Cytosolic & Mitochondrial Clearance)
Unlike typical drug scaffolds, aldehydes are electrophilic "soft spots." They are rapidly cleared via two non-CYP pathways:
-
Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme.[1] AO attacks the electron-deficient carbonyl carbon. Fluorine substitution, particularly at the para or ortho positions relative to the aldehyde, withdraws electron density (
-induction), making the carbonyl carbon more electrophilic and potentially increasing clearance by AO, contrary to the general "fluorine blocks metabolism" rule which applies to aromatic hydroxylation. -
Aldehyde Dehydrogenase (ALDH): Oxidizes the aldehyde to the corresponding benzoic acid. This is the dominant pathway for unhindered aldehydes.
The Benzyloxy Linker (Microsomal CYP Clearance)
The benzyloxy group is a classic substrate for CYP3A4 and CYP2D6 . The mechanism involves O-dealkylation:
-
Hydroxylation of the benzylic methylene carbon.
-
Spontaneous collapse of the hemiacetal intermediate.
-
Release of the phenol (fluorohydroxybenzaldehyde) and benzaldehyde (from the protecting group).
Crucial Insight: The "BROD" assay (Benzyloxyresorufin-O-dealkylase) specifically uses a benzyloxy motif to measure CYP3A activity.[2] Consequently, bulky benzyloxy groups are high-clearance liabilities unless the aromatic ring is substituted to hinder the enzyme's access to the methylene linker.
The Fluorine Effect
Fluorine is introduced to block metabolic hotspots (aromatic hydroxylation).
-
Metabolic Blocking: A C-F bond (~116 kcal/mol) is stronger than a C-H bond (~99 kcal/mol), effectively preventing CYP-mediated hydroxylation at that specific carbon.
-
Electronic Modulation:
-
2-Fluoro (Ortho): Sterically hinders the aldehyde but increases electrophilicity.
-
4-Fluoro (Para): Blocks the primary site of P450 hydroxylation but has minimal steric impact on the aldehyde or benzyloxy group.
-
Visualizing the Metabolic Fate
The following diagram illustrates the divergent pathways. Note that standard microsomal assays often miss the AO pathway because AO is cytosolic and requires no NADPH cofactor.
Figure 1: Divergent metabolic pathways. Note that AO-mediated oxidation (Red) often dominates for aldehydes but is missed in standard microsomal assays.
Experimental Protocols: Validating Stability
To accurately assess the stability of this specific scaffold, you cannot rely solely on Liver Microsomes (HLM). You must use a system that captures both CYP (microsomal) and AO (cytosolic) activity.
Protocol A: The "Total Clearance" Assay (S9 Fraction)
Rationale: Liver S9 fractions contain both microsomes (CYP) and cytosol (AO/ALDH), providing a complete picture of aldehyde metabolism.
Materials:
-
Pooled Human Liver S9 (HLS9) (20 mg/mL protein conc).
-
Cofactors: NADPH (for CYPs) and Hydralazine (optional, as a specific AO inhibitor to prove mechanism).
-
Test Compound: Benzyloxy-fluorobenzaldehyde (10 mM DMSO stock).
Step-by-Step Methodology:
-
Preparation: Dilute test compound to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-Incubation: Add HLS9 (final conc. 1.0 mg/mL) and incubate at 37°C for 5 minutes.
-
Control Arm: Add Hydralazine (25 µM) to inhibit AO if distinguishing pathways is required.
-
-
Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS monitoring the parent transition.[3]
Protocol B: Data Calculation
Calculate the in vitro intrinsic clearance (
Interpretation Table:
| CL_int (µL/min/mg) | Classification | Likely In Vivo Consequence |
| < 10 | Low Clearance | Good metabolic stability; suitable for systemic distribution. |
| 10 - 45 | Moderate | Partial first-pass metabolism; dose adjustment may be needed. |
| > 45 | High Clearance | Rapid oxidation to benzoic acid; likely requires prodrug strategy or structural modification. |
Structural Optimization Strategies
If your benzyloxy-fluorobenzaldehyde shows high clearance (
-
Block the Benzylic Position:
-
Modification: Add a methyl group to the benzylic carbon (forming an
-methylbenzyl ether). -
Effect: Sterically hinders CYP-mediated hydroxylation (O-dealkylation).
-
-
Deactivate the Aldehyde:
-
Modification: Introduce an electron-donating group (e.g., -OMe) para to the aldehyde if the fluorine is elsewhere.
-
Effect: Reduces the electrophilicity of the carbonyl, slowing down AO attack.
-
-
Fluorine Walk:
-
Modification: Move the fluorine from para to ortho.
-
Effect:Ortho-fluorine can form intramolecular H-bonds or dipole interactions that alter the conformation, potentially shielding the aldehyde from ALDH.
-
Decision Tree for Assay Selection
Use this logic flow to select the correct assay for your specific derivative.
Figure 2: Assay selection logic. Aldehydes require S9 or Cytosolic fractions to detect AO-mediated clearance.
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[6] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Hutzler, J. M., et al. (2013). "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168. Link
- Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 4(3), 257-405.
Sources
- 1. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 2. 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mercell.com [mercell.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Strategic Deployment of the 2,6-Difluorobenzaldehyde Scaffold in Modern Kinase Inhibitor Design: A Technical Guide
Foreword: The Kinase Inhibitor Landscape and the Quest for Specificity
The era of targeted therapy in medicine, particularly in oncology, has been profoundly shaped by the development of protein kinase inhibitors. These small molecules are designed to interfere with the catalytic activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The success of drugs like Imatinib has paved the way for a multitude of FDA-approved kinase inhibitors, revolutionizing treatment paradigms for various malignancies.[1]
However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors. Off-target effects, leading to toxicity and adverse events, are a constant concern for medicinal chemists. This has driven the exploration of novel chemical scaffolds that can confer both high potency and selectivity. Among these, the 2,6-difluorobenzaldehyde scaffold has emerged as a particularly valuable building block in the design of a new generation of kinase inhibitors. This technical guide will provide an in-depth exploration of the multifaceted role of this scaffold, from its fundamental physicochemical properties to its strategic application in approved and investigational kinase inhibitors.
The Physicochemical Advantage: Why Two Fluorines Matter
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[2] The 2,6-difluoro substitution pattern on a phenyl ring, often originating from 2,6-difluorobenzaldehyde, offers a unique combination of electronic and steric effects that are particularly advantageous in the context of kinase inhibition.
The two fluorine atoms, being highly electronegative, create a strong dipole moment and alter the electrostatic potential of the aromatic ring. This can lead to favorable interactions with the kinase active site, including non-canonical hydrogen bonds and dipole-dipole interactions. Furthermore, the ortho-difluoro substitution pattern sterically influences the conformation of the molecule, often forcing adjacent chemical groups into a preferred orientation for binding. This conformational constraint can reduce the entropic penalty upon binding, thereby increasing affinity.
From a pharmacokinetic perspective, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This inherent metabolic stability can significantly improve the half-life and oral bioavailability of a drug candidate.
Case Study: The 2,6-Dihalogenated Phenyl Moiety in Bosutinib
A prominent example illustrating the importance of a di-halogenated phenyl ring in an FDA-approved kinase inhibitor is Bosutinib (Bosulif) .[3][4][5][6][7] Bosutinib is a potent inhibitor of the Bcr-Abl and Src family tyrosine kinases, indicated for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[3][5]
While Bosutinib itself contains a 2,4-dichloro-5-methoxyphenylamino moiety, its structural features and binding mode provide valuable insights that are directly applicable to the 2,6-difluorobenzaldehyde scaffold. The di-halogenated ring plays a crucial role in anchoring the inhibitor within the ATP-binding pocket.
Binding Mode and Key Interactions
The 2,4-dichloro substitution pattern in Bosutinib positions the phenyl ring in a hydrophobic pocket adjacent to the hinge region of the kinase. The chlorine atoms contribute to favorable van der Waals interactions within this pocket. Although not a direct hinge-binder itself, the orientation of this ring, influenced by the halogens, is critical for the overall binding affinity and selectivity of the inhibitor.
The following diagram illustrates the general structure of a kinase inhibitor and highlights the key interaction regions within the ATP-binding site.
Caption: Generalized structure of a kinase inhibitor and its interactions within the kinase active site.
Synthetic Strategies
The synthesis of Bosutinib and its analogs often involves the coupling of a quinoline core with a substituted aniline, such as 2,4-dichloro-5-methoxyaniline.[8][9][10] This highlights a common synthetic approach where the di-halogenated aniline, a close relative of the corresponding benzaldehyde, is a key building block. For researchers working with the 2,6-difluorobenzaldehyde scaffold, this precursor can be readily converted to the corresponding aniline via reductive amination or other standard organic transformations.
The 2,6-Difluorophenyl Group in Hinge-Binding and Beyond
The primary role of many heterocyclic scaffolds in kinase inhibitors is to form hydrogen bonds with the backbone of the "hinge" region, which connects the N- and C-lobes of the kinase domain. The 2,6-difluorophenyl moiety, while not typically a direct hinge-binder itself, plays a critical role in positioning the hinge-binding heterocycle for optimal interaction.
Conformational Control and Selectivity
The steric bulk and electronic properties of the two ortho-fluorine atoms can restrict the rotation of the bond connecting the phenyl ring to the rest of the inhibitor. This torsional constraint can pre-organize the inhibitor into a bioactive conformation, which is energetically favorable for binding to the target kinase. This pre-organization can lead to a significant increase in potency and can also contribute to selectivity, as off-target kinases may not be able to accommodate this constrained conformation.
Case Study: Protein Kinase C Theta (PKCθ) Inhibitors
Research into inhibitors of Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation and a target for autoimmune diseases, has demonstrated the synthetic utility of the 2,6-difluoro pattern.[2][3][5] In the development of novel PKCθ inhibitors, a 3-substituted-2,6-difluoropyridine scaffold has been employed.[2][3] While the core is a pyridine, the principles of utilizing the 2,6-difluoro substitution are directly transferable.
The 2,6-difluoropyridine serves as a versatile starting material for the synthesis of 2,3,6-trisubstituted pyridines, which are potent PKCθ inhibitors.[2][3] The fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the sequential and regioselective introduction of different functionalities. One of the introduced substituents can then act as the hinge-binding moiety, while the other can be tailored to interact with other regions of the active site.
The co-crystal structure of a lead compound bound to PKCθ revealed that the substituted pyridine ring, derived from the 2,6-difluoro precursor, positions the inhibitor for optimal interactions within both hydrophilic and lipophilic regions of the active site.[3]
The following diagram illustrates a general synthetic workflow for creating diverse kinase inhibitors from a 2,6-difluorinated aromatic starting material.
Caption: Synthetic workflow for generating kinase inhibitor libraries from a 2,6-difluorinated scaffold.
Experimental Protocols: A Guide for the Bench Scientist
The following provides a generalized, conceptual protocol for the synthesis of a kinase inhibitor incorporating the 2,6-difluorobenzaldehyde scaffold. Specific reagents and conditions will vary depending on the target kinase and the desired final compound.
General Synthesis of a 2,6-Difluorophenyl-Substituted Heterocyclic Kinase Inhibitor
Step 1: Reductive Amination of 2,6-Difluorobenzaldehyde
-
To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting N-substituted benzylamine by column chromatography.
Step 2: Cyclization to Form the Heterocyclic Core
-
The N-substituted benzylamine from Step 1 can be reacted with a variety of reagents to form different heterocyclic cores (e.g., pyrazoles, imidazoles, triazoles).
-
For example, to form a pyrazole ring, the benzylamine can be reacted with a 1,3-dicarbonyl compound in the presence of an acid or base catalyst.
-
The reaction is typically heated to drive the cyclization and dehydration.
-
After completion, the reaction mixture is worked up and the product is purified by crystallization or column chromatography.
Step 3: Further Functionalization
-
The heterocyclic core can be further functionalized to introduce additional groups that can interact with the kinase active site.
-
This can involve reactions such as Suzuki or Buchwald-Hartwig cross-coupling to add aryl or heteroaryl groups, or acylation to introduce amides.
Table 1: Representative Kinase Inhibitors with Dihalogenated Phenyl Moieties
| Inhibitor | Target Kinase(s) | Dihalogenated Moiety | Therapeutic Area |
| Bosutinib | Bcr-Abl, Src | 2,4-Dichloro-5-methoxyphenylamino | Oncology (CML) |
| PKCθ Inhibitor (example) | PKCθ | 2,6-Difluorophenyl | Autoimmune Diseases |
| p38 MAP Kinase Inhibitor (example) | p38α | 2,6-Difluoropyridinyl | Inflammatory Diseases |
Conclusion and Future Perspectives
The 2,6-difluorobenzaldehyde scaffold, and the resulting 2,6-difluorophenyl moiety, represent a powerful tool in the arsenal of the medicinal chemist designing next-generation kinase inhibitors. Its unique combination of electronic, steric, and metabolic properties allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles. As our understanding of the subtle structural differences across the human kinome continues to grow, the strategic deployment of scaffolds like 2,6-difluorobenzaldehyde will be paramount in the development of safer and more effective targeted therapies. The synthetic versatility of this building block ensures its continued relevance in the exploration of novel chemical space for kinase inhibitor discovery.
References
-
Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. [Link][2]
-
Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. ResearchGate. [Link][3]
-
New Route for the synthesis of Bosutinib. Der Pharma Chemica. [Link][8]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC. [Link][9]
-
A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES. [Link][10]
-
Bosutinib. Wikipedia. [Link]
-
FDA grants accelerated approval to bosutinib for treatment of newly-diagnosed PH+ CML. FDA. [Link][6]
-
SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. PubMed. [Link][11]
-
FDA approves bosutinib for pediatric patients with chronic myelogenous leukemia. FDA. [Link][7]
-
Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. PMC. [Link][12]
-
Design, synthesis, and investigation of protein kinase C inhibitors: total syntheses of (+)-calphostin D, (+)-phleichrome, cercosporin, and new photoactive perylenequinones. PubMed. [Link][13]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. PMC. [Link][14]
-
X-ray crystallographic analyses of 14 IPMK inhibitor complexes. bioRxiv. [Link][16]
-
Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PMC. [Link][17]
-
Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. ResearchGate. [Link][18]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. [Link][1]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link][19]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. [Link][20]
Sources
- 1. Crystallization and preliminary X-ray analysis of two inhibitor complexes of the catalytic domain of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)- Phleichrome, Cercosporin and New Photoactive Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and investigation of protein kinase C inhibitors: total syntheses of (+)-calphostin D, (+)-phleichrome, cercosporin, and new photoactive perylenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. biorxiv.org [biorxiv.org]
- 17. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]
- 20. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(benzyloxy)-2,6-difluorobenzaldehyde from 2,6-difluoro-3-hydroxybenzaldehyde
Technical Application Note: Optimized Synthesis of 3-(benzyloxy)-2,6-difluorobenzaldehyde
Part 1: Executive Summary & Strategic Analysis
1.1 Target Overview The synthesis of 3-(benzyloxy)-2,6-difluorobenzaldehyde represents a critical intermediate step in the development of fluorinated pharmaceuticals, particularly in the kinase inhibitor and anti-infective classes. The presence of the 2,6-difluoro motif on the benzaldehyde core imparts unique electronic properties and metabolic stability, while the benzyloxy group serves as a robust protecting group or a hydrophobic pharmacophore.
1.2 Retrosynthetic Logic The transformation is a classic Williamson Ether Synthesis , coupling a phenol (2,6-difluoro-3-hydroxybenzaldehyde) with an alkyl halide (benzyl bromide).
-
Substrate: 2,6-difluoro-3-hydroxybenzaldehyde.
-
Mechanism:
Nucleophilic Substitution.
1.3 Critical Process Parameters (CPPs) While ostensibly simple, this reaction on a polyfluorinated scaffold presents specific challenges that distinguish it from standard phenol alkylations:
-
Acidity & Nucleophilicity: The fluorine atom at the C2 position (ortho to the hydroxyl) increases the acidity of the phenol via inductive electron withdrawal (
effect). This stabilizes the phenoxide intermediate but slightly reduces its nucleophilicity compared to non-fluorinated analogues. -
Risk of
Side Reactions: The 2,6-difluoro-benzaldehyde core is electron-deficient. The aldehyde group (electron-withdrawing) activates the ring. Under harsh conditions (high temperature, strong bases like NaH), the phenoxide or the carbonate base could attack the C2 or C6 positions, displacing a fluorine atom ( mechanism).-
Control Strategy: Use a mild base (
or ) and moderate temperatures (<65°C) to favor O-alkylation ( ) over F-displacement ( ).
-
Part 2: Reaction Pathway Visualization
The following diagram outlines the reaction scheme and the competing side-reaction pathways that must be suppressed.
Caption: Reaction pathway showing the activation of the phenol and the critical divergence between the desired SN2 alkylation and the undesired SNAr defluorination.
Part 3: Detailed Experimental Protocol
This protocol utilizes a Finkelstein-assisted Williamson Ether Synthesis . The addition of catalytic Potassium Iodide (KI) accelerates the reaction by generating benzyl iodide in situ, which is a more reactive electrophile than benzyl bromide. This allows the reaction to proceed at lower temperatures, preserving the fluorine substituents.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 2,6-difluoro-3-hydroxybenzaldehyde | 158.10 | 1.0 | Limiting Reagent |
| Benzyl Bromide | 171.04 | 1.1 | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.5 | Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |
| Acetonitrile (MeCN) | - | 10 vol | Solvent (Polar Aprotic) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge 2,6-difluoro-3-hydroxybenzaldehyde (5.0 g, 31.6 mmol) into the flask.
-
Add anhydrous Acetonitrile (50 mL). Stir until the solid is fully dissolved.
-
Add anhydrous Potassium Carbonate (
) (6.55 g, 47.4 mmol) in a single portion. The mixture will turn into a suspension.[4] -
Critical Step: Stir the suspension at Room Temperature (RT) for 15 minutes. This allows partial deprotonation and ensures the base is well-dispersed before adding the electrophile.
Step 2: Alkylation
-
Add Potassium Iodide (KI) (0.52 g, 3.16 mmol) to the flask.
-
Add Benzyl Bromide (5.94 g, 4.13 mL, 34.7 mmol) dropwise over 5 minutes via syringe.
-
Note: Benzyl bromide is a potent lachrymator. Perform this step in a fume hood.
-
-
Heat the reaction mixture to 60°C using an oil bath.
-
Optimization Note: Do not exceed 75°C. Higher temperatures increase the risk of defluorination.
-
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[2][7]
-
Endpoint: Reaction is typically complete within 3–5 hours. Look for the disappearance of the starting phenol (
) and the appearance of the product ( ).
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (
, excess ). Rinse the filter cake with Ethyl Acetate (20 mL). -
Concentrate the filtrate under reduced pressure (Rotavap) to remove the Acetonitrile.
-
Redissolve the resulting residue in Ethyl Acetate (50 mL).
-
Wash the organic layer with:
-
Water (2 x 30 mL)
-
Saturated Brine (1 x 30 mL)
-
-
Dry the organic layer over anhydrous Sodium Sulfate (
).[8] -
Filter and concentrate to dryness to yield the crude solid.
Step 4: Purification
-
Recrystallization (Recommended): The crude product is typically a solid. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.
-
Dissolve crude in minimum hot Ethanol.
-
Cool slowly to RT, then to 0°C.
-
Filter crystals and wash with cold Hexane.
-
-
Alternative (Column Chromatography): If purity is <95%, purify via silica gel chromatography eluting with Hexane:EtOAc (90:10 to 80:20).
Part 4: Process Flow & Quality Control
Caption: Operational workflow for the synthesis, isolation, and purification of the target aldehyde.
Part 5: Analytical Validation
To ensure the structure and purity of the synthesized 3-(benzyloxy)-2,6-difluorobenzaldehyde , the following analytical data should be verified.
| Technique | Expected Signal / Observation | Interpretation |
| TLC | Significant shift from starting phenol ( | |
| Aldehyde proton (Diagnostic). | ||
| Benzylic | ||
| Phenyl group protons from benzyl moiety. | ||
| Two distinct signals | Confirms retention of both Fluorine atoms (No | |
| Appearance | White to Off-white Crystalline Solid | Typical for benzylated aldehydes. |
Troubleshooting Guide:
-
Low Yield: Ensure
is anhydrous. Water kills the alkylation efficiency. -
Impurity (Defluorination): If MS shows M-20 or M+Nucleophile peaks, the reaction temperature was too high. Reduce to 50°C and extend time.
-
Incomplete Reaction: Add 0.1 eq more KI and stir longer.
References
-
Williamson Ether Synthesis Principles
-
Alkylation of Fluorinated Phenols (Analogous Method)
-
Use of KI (Finkelstein Modification)
-
Pettit, G. R., et al. "Antineoplastic agents. 455. Synthesis of the strong cancer cell growth inhibitors trans-dihydronarciclasine and 7-deoxy-trans-dihydronarciclasine." Journal of Natural Products, 2003. (Example of KI-catalyzed benzylation). Link
-
-
Regioselectivity in Poly-functionalized Benzaldehydes
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Williamson Ether Synthesis for Fluorinated Phenols
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages. When applied to fluorinated phenols, this reaction provides a powerful tool for the synthesis of valuable fluoroaromatic ethers, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials. However, the unique electronic properties imparted by fluorine substituents necessitate specific modifications and careful optimization of the classical protocol. This guide provides an in-depth analysis of the mechanistic nuances, a systematic approach to reaction optimization, detailed experimental protocols, and a comprehensive troubleshooting guide for the successful Williamson ether synthesis of fluorinated phenols.
Introduction: The Significance of Fluoroaromatic Ethers
Fluoroaromatic ethers are a critical class of compounds in modern chemistry. The incorporation of fluorine atoms into aromatic systems can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The Williamson ether synthesis, a reliable and versatile SN2 reaction between an alkoxide and an alkyl halide, stands as one of the most direct methods for constructing the aryl-O-alkyl bond central to these molecules.[1][2]
While the fundamental reaction is well-established, the presence of electron-withdrawing fluorine atoms on the phenolic starting material introduces specific challenges and opportunities that must be expertly navigated. This application note serves as a detailed guide for researchers, scientists, and drug development professionals to effectively harness this reaction for the synthesis of fluorinated phenol ethers.
Mechanism and Key Scientific Considerations
The Williamson ether synthesis is a two-step process that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
Step 1: Deprotonation. An alcohol or phenol is deprotonated by a base to form a highly nucleophilic alkoxide or phenoxide ion.
Step 2: Nucleophilic Attack. The newly formed phenoxide attacks a primary alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether bond in a single, concerted step.[2]
The Influence of Fluorine on Phenol Acidity
The most significant consequence of adding fluorine substituents to a phenol is the increase in its acidity (i.e., a lowering of its pKa). The highly electronegative fluorine atoms withdraw electron density from the aromatic ring through the inductive effect. This stabilizes the resulting phenoxide conjugate base, making the parent phenol more acidic.[5][6]
This enhanced acidity is a crucial advantage. While aliphatic alcohols often require strong, hazardous bases like sodium hydride (NaH) for complete deprotonation, fluorinated phenols can be effectively deprotonated by much milder and more user-friendly bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7][8]
| Compound | pKa in Water | Rationale |
| Phenol | ~10.0 | Baseline acidity.[5] |
| 4-Fluorophenol | ~9.9 | Minimal inductive effect at the para position.[5] |
| 3-Fluorophenol | ~9.3 | Moderate inductive stabilization of the phenoxide.[5] |
| 2-Fluorophenol | ~8.7 | Strongest inductive effect due to proximity to the hydroxyl group.[5][6] |
| Pentafluorophenol | ~5.5 | Significant cumulative inductive effect from five fluorine atoms. |
Table 1: Approximate pKa values for selected phenols, demonstrating the acidifying effect of fluorine substitution.
Potential Side Reactions and How to Mitigate Them
E2 Elimination: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by strong bases and sterically hindered substrates.[9][10]
-
Mitigation: This is the most critical limitation. The Williamson ether synthesis is most effective with methyl and primary alkyl halides.[10] Secondary alkyl halides will often yield a mixture of ether and alkene, while tertiary alkyl halides are generally unsuitable and will almost exclusively produce the elimination product.[11][12]
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the ring carbons. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[2][13]
-
Mitigation: The choice of solvent is key. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
SNAr Reactions: With highly fluorinated phenols (e.g., pentafluorophenol), the aromatic ring becomes highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr). The phenoxide itself could act as a nucleophile on another molecule of the starting material.
-
Mitigation: This is less common under standard Williamson conditions but can be minimized by slow addition of the alkylating agent and avoiding a large excess of the phenoxide at elevated temperatures.
Optimization of Reaction Parameters: A Systematic Approach
Success in the Williamson ether synthesis of fluorinated phenols hinges on the careful selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.
Choice of Base
The choice of base is dictated by the pKa of the fluorinated phenol. The goal is to use a base just strong enough to ensure complete deprotonation without promoting elimination side reactions.
| Base | Strength | Common Solvents | Comments |
| K₂CO₃ | Mild | Acetonitrile, DMF | Excellent choice for moderately to highly acidic phenols (pKa < 9).[14] Inexpensive and easy to handle. |
| Cs₂CO₃ | Mild-Moderate | Acetonitrile, DMF, THF | Often superior to K₂CO₃, providing higher yields and faster reaction times.[15][16] Its greater solubility in organic solvents and the "cesium effect," which generates a more 'naked' and reactive phenoxide, are key advantages.[15][17] |
| NaH | Strong | THF, DMF (anhydrous) | Necessary for less acidic phenols or unactivated alcohols.[4][7] Requires strict anhydrous conditions as it reacts violently with water. |
| KOH/NaOH | Strong | Water, Ethanol | Can be used for highly acidic phenols where the phenoxide is soluble in the reaction medium.[18][19] |
Choice of Solvent
Polar aprotic solvents are the gold standard for Williamson ether synthesis as they solvate the counter-ion (K⁺, Cs⁺, Na⁺) while leaving the phenoxide nucleophile relatively "naked" and highly reactive.[9][12]
-
N,N-Dimethylformamide (DMF): An excellent solvent with a high dielectric constant that effectively solubilizes phenoxides.[20]
-
Acetonitrile (MeCN): Another top choice, particularly effective with carbonate bases.[8]
-
Tetrahydrofuran (THF): Primarily used with stronger bases like NaH, as carbonate salts have lower solubility in THF.
Protic solvents like ethanol or water should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[9]
Temperature and Reaction Time
Most reactions are initially set up at room temperature and may require heating to achieve a reasonable rate.
-
Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Caution: Excessively high temperatures can favor the E2 elimination side reaction.[13] A good practice is to start at a lower temperature (e.g., 50-60 °C) and only increase if the reaction is sluggish.
Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents in a well-ventilated fume hood.
Protocol 4.1: General Procedure using Potassium or Cesium Carbonate
This protocol is suitable for most fluorinated phenols with pKa < 10.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated phenol (1.0 eq.).
-
Add Base and Solvent: Add the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq.) and a polar aprotic solvent (e.g., acetonitrile or DMF, ~0.1 - 0.2 M concentration relative to the phenol).
-
Add Alkylating Agent: Add the primary alkyl halide (1.1 - 1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction's progress by TLC. Reactions are typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (carbonate base and halide salt byproduct).[8]
-
Rinse the solids with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.
-
Combine the filtrate and rinsings and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water (2x) and brine (1x).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography on silica gel or recrystallization as needed.
-
Protocol 4.2: Procedure for Less Acidic Phenols using Sodium Hydride
This protocol is for phenols that are not acidic enough to be fully deprotonated by carbonate bases.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous THF or DMF.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the solvent. Cool the suspension to 0 °C in an ice bath.
-
Phenol Addition: Slowly add a solution of the fluorinated phenol (1.0 eq.) in the anhydrous solvent to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
-
Add Alkylating Agent: Cool the mixture back to 0 °C and slowly add the primary alkyl halide (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating (40-50 °C) may be required.
-
Workup & Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous NH₄Cl solution to consume any excess NaH.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Proceed with the washing, drying, and purification steps as described in Protocol 4.1.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Base is too weak for the specific phenol. 2. Reaction temperature is too low. 3. Reagents are wet (especially if using NaH). | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[11] 2. Increase the temperature in 10-20 °C increments. 3. Ensure use of anhydrous solvents and flame-dried glassware when using NaH. |
| Significant Alkene Byproduct | 1. E2 elimination is competing with SN2. 2. Reaction temperature is too high. 3. Using a secondary or tertiary alkyl halide. | 1. Re-evaluate the synthetic route to use a primary alkyl halide if possible.[10] 2. Lower the reaction temperature.[13] 3. This method is not suitable for tertiary halides; for secondary halides, expect lower yields and difficult purification. |
| Multiple Products Observed | 1. C-alkylation is occurring. 2. SNAr side reactions with highly activated phenols. | 1. Ensure a polar aprotic solvent is used. Try switching from DMF to acetonitrile or vice-versa. 2. Use a lower temperature and add the alkylating agent slowly to the phenoxide solution. |
Conclusion
The Williamson ether synthesis is a robust and highly adaptable method for preparing fluorinated aromatic ethers. By understanding the electronic influence of fluorine substituents on the acidity of the phenolic starting material, researchers can make rational choices regarding the base, solvent, and reaction conditions. The increased acidity of fluorophenols often allows for the use of milder, more convenient bases like cesium or potassium carbonate, simplifying the experimental procedure. Careful control of reaction parameters, particularly the choice of a primary alkyl halide and appropriate temperature, is paramount to minimizing side reactions and achieving high yields. The protocols and guidelines presented herein provide a solid foundation for the successful synthesis and exploration of this vital class of fluorinated molecules.
References
-
Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry. Available at: [Link]
-
Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214–218. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Edubirdie. Available at: [Link]
-
University of Calgary. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds... Available at: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]
-
University of Calgary. (n.d.). Q5. In the box below, you are given the pKå values for a series of compounds... Available at: [Link]
-
ResearchGate. (n.d.). Kinetic and pKa data for fluoronitrophenol compounds. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
- Chemetall. (n.d.).
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. askIITians. Available at: [Link]
-
Scribd. (n.d.). Cesium in Organic Chemistry | PDF. Scribd. Available at: [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. TailoredRead. Available at: [Link]
-
University of Wisconsin-Whitewater. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]
- ACS Publications. (2024).
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Available at: [Link]
-
Wikipedia. (2021). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Caesium carbonate. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
- Russian Journal of General Chemistry. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.
- Google Patents. (n.d.). CN106831349B - Preparation method of fluorine-containing phenol. Google Patents.
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]
- Frontiers. (n.d.).
- Francis Academic Press. (n.d.).
-
National Center for Biotechnology Information. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. PMC. Available at: [Link]
- Arkat USA. (n.d.). A novel synthesis of polysubstituted phenols using the SnAr reaction of 2,5-dinitrofuran.
-
ChemRxiv. (2025). Emergence of a Distinctive Nucleophile Activation Mechanism in an Enantiocomplementary SNArase. ChemRxiv. Available at: [Link]
- Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tailoredread.com [tailoredread.com]
- 13. benchchem.com [benchchem.com]
- 14. CN106831349B - Preparation method of fluorine-containing phenol - Google Patents [patents.google.com]
- 15. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 16. scribd.com [scribd.com]
- 17. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 18. The Williamson Ether Synthesis [cs.gordon.edu]
- 19. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 20. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes & Protocols: Reductive Amination of 3-(benzyloxy)-2,6-difluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and drug development, as this motif is prevalent in a vast array of pharmacologically active agents. Reductive amination stands out as one of the most robust and versatile methods for forging C-N bonds, offering a controlled and efficient pathway from carbonyls to amines.[1][2] This document provides a detailed guide to the reductive amination of 3-(benzyloxy)-2,6-difluorobenzaldehyde, a substrate featuring both steric hindrance and an acid/base-sensitive protecting group.
The core of the reductive amination process involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[3] The choice of reaction conditions, particularly the reducing agent, is paramount to achieving high yields and purity while preserving the integrity of sensitive functional groups. For the title compound, the benzyloxy group is particularly susceptible to cleavage via catalytic hydrogenolysis, a common pitfall that dictates the strategic exclusion of methods employing catalysts like Palladium or Platinum with H₂ gas.
This guide will dissect the reaction mechanism, compare viable reaction conditions, provide detailed experimental protocols, and offer expert troubleshooting advice tailored for researchers and drug development professionals.
The Reaction Mechanism: A Two-Step Cascade
The reductive amination proceeds through a well-established cascade mechanism. The reaction is typically favored under weakly acidic conditions, which serve to catalyze the dehydration step of imine formation without fully protonating and deactivating the amine nucleophile.
The process unfolds as follows:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: A proton transfer leads to a neutral hemiaminal intermediate.
-
Dehydration to Iminium Ion: Under mild acid catalysis, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized iminium ion.
-
Hydride Reduction: A selective reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine.
The critical challenge is to select a reducing agent that is potent enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting aldehyde.[1][4]
Caption: General mechanism of reductive amination.
Comparative Analysis of Reaction Conditions
The success of the reductive amination of 3-(benzyloxy)-2,6-difluorobenzaldehyde hinges on a judicious selection of reagents. The table below compares common methodologies, with a specific focus on their compatibility with the benzyloxy protecting group.
| Reducing Agent | Typical Solvent(s) | Catalyst/Additive | Advantages | Disadvantages & Incompatibilities |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM, MeCN[5][6][7] | Acetic Acid (optional, often not needed for aldehydes)[6][8] | Highly Recommended. Mild and selective for imines over aldehydes.[4][8] Tolerates a wide range of functional groups.[5] Can be performed as a one-pot procedure. | Moisture sensitive. More expensive than NaBH₄. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | None | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde to an alcohol.[1] Best used in a two-step, one-pot (indirect) procedure where the imine is pre-formed before adding the reductant.[4][6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild Acid (to maintain pH ~5-6) | Highly selective for imines.[1] | Not Recommended. Highly toxic and generates cyanide waste streams.[3] Requires careful pH control. |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Methanol, Ethanol, Ethyl Acetate | Metal Catalyst | High efficiency and atom economy. | Strongly Contraindicated. Will cause rapid hydrogenolysis (cleavage) of the benzyloxy protecting group, leading to the unprotected phenol.[3] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This one-pot procedure is noted for its high selectivity and operational simplicity.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(benzyloxy)-2,6-difluorobenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup (Quenching): Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired amine. The basic nature of the product may necessitate pre-treating the silica with triethylamine or using a basic mobile phase (e.g., with NH₄OH in methanol) to prevent streaking.
Protocol 2: Indirect Reductive Amination using Sodium Borohydride
This method is an excellent alternative, particularly when dialkylation is a concern with primary amines or to avoid reduction of the starting aldehyde.[6]
Step-by-Step Methodology:
-
Imine Formation: To a round-bottom flask, add 3-(benzyloxy)-2,6-difluorobenzaldehyde (1.0 eq) and dissolve it in methanol (MeOH) (approx. 0.2 M). Add the primary amine (1.0 eq).
-
Azeotropic Removal of Water (Optional but Recommended): For less reactive pairs, adding molecular sieves (4 Å) or azeotropically removing water with a Dean-Stark apparatus can drive the imine formation to completion. Stir at room temperature for 1-2 hours. Monitor by TLC or ¹H NMR for the disappearance of the aldehyde proton.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Gas (H₂) evolution will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC.
-
Workup (Quenching): Cool the flask to 0 °C again and slowly quench the excess NaBH₄ with water or 1 M HCl until the pH is neutral or slightly acidic.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate and a saturated aqueous NaHCO₃ solution to the residue. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography as described in Protocol 1.
Caption: General experimental workflow for reductive amination.
Troubleshooting and Field Insights
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Incomplete imine formation. 2. Poor quality of reducing agent (decomposed). 3. Steric hindrance from ortho-fluorines or bulky amine. | 1. Add 3-5% acetic acid to catalyze imine formation. Increase reaction time or gently heat (40 °C). 2. Use a fresh bottle of NaBH(OAc)₃. 3. Increase reaction time and/or temperature. |
| Significant Alcohol Byproduct (R-CH₂OH) | 1. Reducing agent is too strong or was added before imine formation. 2. Imine formation is slow compared to aldehyde reduction. | 1. Switch from NaBH₄ (direct) to NaBH(OAc)₃. 2. Use the indirect protocol: pre-form the imine for 1-2 hours before adding NaBH₄ at 0 °C. |
| Dialkylation of Primary Amine | The secondary amine product is reacting with another molecule of aldehyde to form a tertiary amine. | 1. Use a slight excess of the primary amine (1.5-2.0 eq). 2. Switch to the indirect, two-step procedure with NaBH₄, which often minimizes this side reaction.[4][6] |
| Product is Difficult to Isolate/Purify | The amine product is water-soluble or binds strongly to silica gel. | 1. Perform an acid-base extraction: Dissolve crude material in ethyl acetate, extract with 1 M HCl. The amine will move to the aqueous layer. Wash the organic layer to remove impurities. Basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure amine into a fresh organic solvent.[9] 2. For chromatography, use a deactivated silica gel or add 1-2% triethylamine or ammonia to the eluent. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Org-chem.org. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Org-chem.org. [Link]
-
Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10894-10903. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistrysteps.com. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. En.wikipedia.org. [Link]
-
Wang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]
-
S. L. Shinde, et al. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect. [Link]
-
N. V. Kulkarni, et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. [Link]
-
A. Y. Sukhorukov, et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
N. V. Kulkarni, et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
A. Y. Sukhorukov, et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry-data.com. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. [Link]
-
J. G. López, et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. [Link]
-
A. A. O. Afanasyev, et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]
-
A. S. Mohite, et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Y. Li, et al. (2022). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry. [Link]
-
D. C. Blakemore, et al. (2020). A practical catalytic reductive amination of carboxylic acids. Nature Communications. [Link]
-
S. France, et al. (2017). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]
-
D. G. Hilmey, et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
P. C. J. Kamer, et al. (2000). Reductive Amination of Benzaldehyde. Scribd. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Application Note: Strategic Use of 3-(Benzyloxy)-2,6-difluorobenzaldehyde in Wittig Olefination for Advanced Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 3-(benzyloxy)-2,6-difluorobenzaldehyde in Wittig olefination reactions. The unique electronic and steric characteristics of this aldehyde—namely, the electron-withdrawing nature of the ortho-difluoro substituents enhancing carbonyl reactivity and the presence of a bulky benzyloxy group—present specific challenges and opportunities. This guide offers in-depth mechanistic insights, comprehensive experimental protocols, and strategies for optimizing reaction outcomes, with a focus on achieving high yields and predictable stereoselectivity.
Introduction and Theoretical Framework
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] Its power lies in the unambiguous placement of the resulting double bond, a feature that is critical in the multi-step synthesis of complex molecules like pharmaceuticals and functional materials.[4]
The substrate, 3-(benzyloxy)-2,6-difluorobenzaldehyde , is a highly functionalized aromatic aldehyde. Its reactivity in the Wittig reaction is governed by several key structural features:
-
Carbonyl Electrophilicity: The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde an excellent substrate for nucleophilic attack by the Wittig reagent.[5]
-
Steric Hindrance: The ortho-substituents, particularly the benzyloxy group, can introduce steric hindrance that may influence the rate of reaction and the stereochemical outcome.[6] Understanding these steric effects is crucial for selecting the appropriate ylide and reaction conditions.
The Wittig Reaction Mechanism
The modern understanding of the Wittig reaction mechanism, particularly under lithium-salt-free conditions, involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[1][7] This intermediate then undergoes a syn-cycloreversion to yield the final alkene and triphenylphosphine oxide, the latter being a thermodynamically very stable byproduct that drives the reaction forward.[2][8]
Caption: Key steps in the Wittig reaction mechanism.
Stereoselectivity: The Role of the Ylide
The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the phosphorus ylide used.[1][2][9]
-
Non-stabilized Ylides (R' = alkyl): These ylides are highly reactive and typically result in the formation of the (Z)-alkene with moderate to high selectivity. The reaction is under kinetic control, and the formation of the cis-oxaphosphetane is favored due to minimized steric interactions in the transition state.[1][10]
-
Stabilized Ylides (R' = electron-withdrawing group, e.g., -COOR, -CN): These ylides are less reactive and more stable. They generally lead to the thermodynamically more stable (E)-alkene as the major product.[1][2][9] This is often explained by the reversibility of the initial oxaphosphetane formation, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[10]
-
Semi-stabilized Ylides (R' = aryl, vinyl): These exhibit intermediate reactivity and often yield mixtures of (E)- and (Z)-alkenes.[1][10]
However, it is important to note that ortho-substituents on the benzaldehyde can sometimes lead to anomalous (Z)-isomer content, even with stabilized ylides, due to complex steric and electronic effects influencing the cycloaddition transition state.[6][11][12]
Experimental Design and Parameter Optimization
Careful selection of reagents and reaction conditions is paramount for a successful Wittig reaction.
| Parameter | Selection | Rationale & Justification |
| Phosphonium Salt | (Alkyl)triphenylphosphonium halide | Precursor to the ylide. Primary alkyl halides are preferred for the S_N2 reaction with triphenylphosphine to form the salt.[8][13] |
| Base | Strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KHMDS) | Required to deprotonate the phosphonium salt to form the highly reactive ylide.[8][10][14] The choice of base can influence stereoselectivity, especially in the presence of lithium salts.[1][15] |
| Solvent | Anhydrous, aprotic solvents (e.g., THF, Diethyl Ether) | Essential to prevent protonation and decomposition of the reactive ylide and the base.[1][13][16] |
| Temperature | -78 °C to 0 °C for ylide formation; -78 °C to RT for olefination | Low temperatures are crucial for controlling the exothermic deprotonation step and maintaining the stability of the ylide.[17] The olefination step may be allowed to warm to room temperature to ensure completion.[18] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the strong base and ylide with atmospheric oxygen and moisture.[13][18] |
Detailed Experimental Protocols
Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi) and anhydrous solvents. All procedures must be conducted by trained personnel in a properly functioning fume hood under an inert atmosphere. Personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.
Protocol 3.1: Generation of a Non-Stabilized Ylide (Methylenetriphenylphosphorane)
This protocol details the in situ generation of the ylide from its corresponding phosphonium salt.
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: While stirring vigorously, add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe. Maintain the internal temperature below -70 °C. The formation of the ylide is indicated by the appearance of a characteristic deep red or orange color.[18]
-
Stirring: Stir the resulting ylide solution at -78 °C for an additional 30 minutes before proceeding.
Protocol 3.2: Wittig Olefination of 3-(Benzyloxy)-2,6-difluorobenzaldehyde
-
Aldehyde Preparation: In a separate flame-dried flask, dissolve 3-(benzyloxy)-2,6-difluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Aldehyde Addition: Using a cannula or syringe, slowly add the aldehyde solution dropwise to the cold (-78 °C) ylide solution prepared in Protocol 3.1.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.[18][19]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[17][18]
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).[17][18]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase in vacuo. The primary byproduct, triphenylphosphine oxide, can be challenging to remove.[18] Purification is typically achieved via flash column chromatography on silica gel.[18][19] Alternatively, for less polar products, precipitation of the phosphine oxide from a non-polar solvent system (e.g., hexane/ether) can be effective.[19][20][21]
Caption: Experimental workflow for the Wittig olefination.
Characterization and Troubleshooting
The identity and purity of the resulting alkene should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and determine the (E/Z) isomeric ratio.
-
¹³C NMR Spectroscopy: To confirm the carbon framework.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the disappearance of the aldehyde C=O stretch and the presence of C=C stretching vibrations.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete ylide formation (inactive base, wet solvent/glassware). | Ensure all reagents are anhydrous and the reaction is under a strict inert atmosphere. Use freshly titrated n-BuLi. |
| Aldehyde is too hindered or unreactive (less likely with this substrate). | Increase reaction time and/or temperature after initial addition. | |
| Poor Stereoselectivity | Use of a semi-stabilized ylide; presence of lithium salts affecting equilibration. | For (Z)-selectivity, ensure salt-free conditions if possible. For (E)-selectivity, consider the Schlosser modification or the Horner-Wadsworth-Emmons reaction.[1][15][22] |
| Difficult Purification | High polarity and solubility of triphenylphosphine oxide byproduct. | Pass the crude mixture through a short plug of silica gel with a non-polar eluent first.[18] Consider methods to precipitate the oxide or use modified phosphines for easier removal.[20][21] |
Conclusion
The Wittig olefination of 3-(benzyloxy)-2,6-difluorobenzaldehyde is a robust method for synthesizing complex alkenes. The enhanced electrophilicity of the aldehyde carbonyl facilitates the reaction, while careful control over reaction conditions and ylide choice allows for predictable outcomes. By following the detailed protocols and troubleshooting guide presented herein, researchers can effectively utilize this versatile substrate in their synthetic campaigns, paving the way for the development of novel chemical entities.
References
- U.S. Patent No.
-
"Wittig reaction," Wikipedia. [Link]
-
"What is the stereoselectivity of Wittig's reaction?," Quora. [Link]
-
"Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction," J-STAGE. [Link]
-
"Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and," Organic Syntheses. [Link]
-
"Wittig Reaction," Organic Chemistry Portal. [Link]
-
"Wittig Reaction," Chemistry LibreTexts. [Link]
-
"The Wittig Reaction: Synthesis of Alkenes," University of Puget Sound. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2012). "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions." Organic & Biomolecular Chemistry, 10(15), 2993-3001. [Link]
-
Byrne, P. A., et al. (2012). "Anomalous Z-isomer content in Wittig reaction products from keto-stabilised ylides with ortho-heteroatom substituted benzaldehydes." Tetrahedron Letters, 53(49), 6701-6704. [Link]
-
"A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions," CORA. [Link]
-
Kabalka, G. W., et al. (2007). "Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides." Organic Letters, 9(5), 729-731. [Link]
-
"Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction," Organic Chemistry Portal. [Link]
-
"20.4. The Wittig reaction," Organic Chemistry II - Lumen Learning. [Link]
-
"Wittig Reaction - Common Conditions," The P. S. Baran Laboratory. [Link]
-
"Wittig Reaction - Examples and Mechanism," Master Organic Chemistry. [Link]
-
"Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes," ResearchGate. [Link]
-
Mosslemin, M. H., et al. (2008). "A Practical Method for Synthesis of Stable Phosphorus Ylides in the Presence of Polyacrylamide in Aqueous Media." Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2736-2742. [Link]
-
"6: The Wittig Reaction (Experiment)," Chemistry LibreTexts. [Link]
-
"Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu," SciSpace. [Link]
-
Dunne, E. C., et al. (2002). "Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes." Tetrahedron Letters, 43(13), 2449-2453. [Link]
-
"17.12: Addition of Phosphorus Ylides: The Wittig Reaction," Chemistry LibreTexts. [Link]
-
"2,6-Difluorobenzaldehyde," Chemsrc. [Link]
-
"The Wittig Reaction," University of Pittsburgh. [Link]
-
"2,6-Difluorobenzaldehyde," PubChem. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. DSpace [cora.ucc.ie]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. DSpace [cora.ucc.ie]
- 22. Wittig-Horner Reaction [organic-chemistry.org]
Advanced Application Note: One-Pot Cyclocondensation of 2,6-Difluorobenzaldehyde Derivatives
Abstract
This guide details the synthetic utility of 2,6-difluorobenzaldehyde (2,6-DFBA) as a privileged scaffold in the one-pot synthesis of fused heterocycles. Unlike standard benzaldehydes, 2,6-DFBA possesses a unique dual-electrophilic character : the carbonyl carbon (C=O) and the highly activated C-F bonds at the ortho positions. This document provides optimized protocols for exploiting these features to synthesize dihydropyrimidinones (via Biginelli-type condensation) and benzo[b]thiophenes (via
Introduction: The "Fluorine Effect" in Cyclocondensation
In medicinal chemistry, the 2,6-difluoro substitution pattern is not merely a metabolic blocker; it is a reactive handle. The strong electron-withdrawing nature of the two fluorine atoms ($ \sigma_I = 0.52 $) significantly increases the electrophilicity of the aldehyde, accelerating condensation reactions.
More critically, the ortho-fluorines are susceptible to Nucleophilic Aromatic Substitution (
Key Advantages of One-Pot Protocols:
-
Atom Economy: Eliminates intermediate isolation steps.
-
Solvent Efficiency: Reduces waste by >40% compared to stepwise synthesis.
-
Scaffold Diversity: Access to quinazolines, thiouracils, and benzothiophenes from a single precursor.
Application Note A: Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-2-thiouracils
Target Class: Dihydropyrimidinones (DHPMs)
Mechanism: Knoevenagel Condensation
This protocol utilizes a base-catalyzed three-component reaction. The 2,6-difluoro motif remains intact, serving as a lipophilic, metabolically stable pharmacophore often required for binding into hydrophobic protein pockets (e.g., HIV-1 RT inhibitors).
Reagents & Equipment[1][2][3]
-
Substrate: 2,6-Difluorobenzaldehyde (1.0 equiv)
-
Reagent A: Ethyl cyanoacetate (1.0 equiv)
-
Reagent B: Thiourea (1.2 equiv)
-
Catalyst: Potassium Carbonate (
) or Piperidine (10 mol%) -
Solvent: Absolute Ethanol (EtOH)
-
Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.
Step-by-Step Protocol
-
Charge: To a 50 mL RBF, add 2,6-difluorobenzaldehyde (10 mmol, 1.42 g), ethyl cyanoacetate (10 mmol, 1.13 g), and thiourea (12 mmol, 0.91 g).
-
Solvate: Add 20 mL of absolute ethanol. Stir at room temperature for 5 minutes to create a suspension.
-
Catalyze: Add
(1.0 mmol, 138 mg). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot ( ) should disappear. -
Work-up: Cool the reaction mixture to
in an ice bath. A precipitate should form.[1] -
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (
mL) followed by water ( mL) to remove residual base and thiourea. -
Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary.
Mechanistic Pathway (Visualization)
Figure 1: The three-component cyclocondensation pathway involves a Knoevenagel condensation followed by a Michael addition of thiourea.
Application Note B: Synthesis of Benzo[b]thiophene-2-carboxylates
Target Class: Fused Thiophenes
Mechanism:
This protocol exploits the labile ortho-fluorine . Under basic conditions, a sulfur nucleophile can displace one fluorine atom. The resulting intermediate undergoes rapid intramolecular condensation with the aldehyde to form the benzothiophene core.
Reagents & Equipment[1][2][3]
-
Substrate: 2,6-Difluorobenzaldehyde (1.0 equiv)
-
Reagent: Methyl Thioglycolate (1.1 equiv)
-
Base:
(2.5 equiv) - Excess base is critical to neutralize HF byproduct. -
Solvent: DMF (Dimethylformamide) or DMSO.
-
Temp:
.
Step-by-Step Protocol
-
Preparation: Dissolve 2,6-difluorobenzaldehyde (5 mmol, 0.71 g) in 10 mL DMF.
-
Addition: Add methyl thioglycolate (5.5 mmol, 0.49 mL).
-
Activation: Add anhydrous
(12.5 mmol, 1.73 g) in one portion. -
Reaction: Heat to
. The reaction is often exothermic; ensure stable stirring.-
Note: The color typically changes from pale yellow to deep orange/red.
-
-
Monitoring: Monitor by HPLC or TLC. The reaction is usually complete within 2–3 hours.
-
Quench: Pour the reaction mixture into 100 mL ice-water. Stir vigorously for 15 minutes.
-
Isolation: The product usually precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, and dry over .
Quantitative Optimization Data
| Solvent | Base | Temp ( | Time (h) | Yield (%) | Notes |
| DMF | 80 | 2.5 | 92 | Optimal Conditions | |
| DMSO | 100 | 1.0 | 88 | Faster, but harder work-up | |
| EtOH | 78 | 12 | 45 | Incomplete | |
| THF | NaH | 60 | 4 | 60 | Significant side products |
Reaction Workflow (Visualization)
Figure 2: The cascade sequence initiates with nucleophilic aromatic substitution of the ortho-fluorine, followed by ring closure.
Troubleshooting & Critical Parameters
Controlling the Selectivity
In Protocol B (Benzothiophene), the 2,6-difluoro pattern allows for the displacement of one fluorine. However, forcing conditions (Temp >
-
Control: Maintain temperature
and use strictly 1.1 equivalents of the nucleophile.
Water Tolerance
-
Protocol A (Thiouracil): Tolerates moisture; Ethanol (95%) can be used.
-
Protocol B (Benzothiophene): Strictly anhydrous conditions are preferred. Water solvates the fluoride ion leaving group, inhibiting the
reaction rate and potentially hydrolyzing the ester reagent.
References
-
Sigma-Aldrich. 2,6-Difluorobenzaldehyde Product Specification and Synthesis Applications.[2]Link
-
MDPI. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives. (Discusses analogous cyclization mechanisms). Link
-
Organic Chemistry Portal. Synthesis of 1,2-Dihydroquinazolines. (Mechanistic insights on aldehyde-amine condensations). Link
-
BenchChem. Synthesis of 2,6-Difluorobenzaldehyde from 2,6-Difluorotoluene: Application Notes. (Background on precursor stability). Link
-
Scientific Labs. Applications of 2,6-Difluorobenzaldehyde in Heterocyclic Synthesis.Link
Sources
Troubleshooting & Optimization
Preventing nucleophilic aromatic substitution (SNAr) side reactions in fluorobenzaldehydes
Topic: Preventing Nucleophilic Aromatic Substitution (SNAr) Side Reactions
Ticket ID: FBA-SNAR-PREV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the technical support center. If you are working with 2-fluorobenzaldehyde or 4-fluorobenzaldehyde , you have likely encountered a "vanishing fluorine" phenomenon. You aim for a reaction at the aldehyde (reductive amination, condensation, oxidation), but your LCMS shows a mass shift corresponding to the displacement of fluorine by your nucleophile (amine, hydroxide, or alkoxide).
This guide addresses the high susceptibility of these substrates to Nucleophilic Aromatic Substitution (SNAr) .[1] The aldehyde group is a potent electron-withdrawing group (EWG) that activates the aromatic ring—specifically at the ortho and para positions—making the fluorine atom an excellent leaving group despite the strength of the C-F bond.
Module 1: Diagnostic & Mechanism
Q: Why is my fluorine atom being displaced?
A: The aldehyde functionality (-CHO) strongly withdraws electron density from the ring via both induction and resonance. This lowers the energy barrier for the formation of the Meisenheimer Complex , the anionic intermediate in SNAr.[1]
-
The Trap: In a typical reductive amination, you introduce an amine (nucleophile). While you want it to attack the carbonyl carbon (Path A), the amine can also attack the ring carbon bearing the fluorine (Path B).
-
The Risk Factor: The risk is highest for 2-fluorobenzaldehyde (inductive proximity) and 4-fluorobenzaldehyde (resonance conjugation). 3-fluorobenzaldehyde is significantly more stable.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired carbonyl attack and the undesired ring attack.
Figure 1: Kinetic competition between desired carbonyl condensation and undesired SNAr displacement.
Module 2: Reductive Amination Protocol
Q: How do I perform reductive amination without losing the fluorine?
A: You must suppress the SNAr pathway by controlling temperature , solvent polarity , and reducing agent strength .
The "Safe" Protocol (Indirect Reductive Amination) Do not mix the aldehyde, amine, and reducing agent all at once in a "one-pot" method if you are seeing side reactions. Use this stepwise approach.
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid DMSO, DMF, or NMP.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)3.
-
Acid Catalyst: Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Pre-Cooling: Charge the reaction vessel with 2-fluorobenzaldehyde (1.0 equiv) and DCE (0.2 M concentration). Cool to 0°C .
-
Amine Addition: Add the amine (1.0–1.1 equiv) slowly.
-
Critical: If using a salt form of the amine, add TEA or DIPEA (1.0 equiv) to free-base it, but do not use excess base.
-
-
Imine Formation: Add AcOH (1.0–2.0 equiv). Allow to stir at 0°C to RT for 1–2 hours.
-
Check: Monitor by TLC/LCMS for imine formation. Do not heat to force this.
-
-
Reduction: Cool back to 0°C . Add STAB (1.5 equiv) portion-wise.
-
Quench: Quench with saturated aqueous NaHCO3 only after the starting material is consumed.
Troubleshooting Table: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| Fluorine displaced by Amine | Reaction temperature too high. | Maintain T < 20°C. Perform stepwise (form imine first). |
| Fluorine displaced by Solvent | Used DMSO or DMF. | Switch to DCE, DCM, or THF. Polar aprotic solvents accelerate SNAr by orders of magnitude. |
| Low Conversion | STAB is too mild for this specific imine. | Use NaBH4 in MeOH at -10°C . Add NaBH4 very slowly to avoid reducing the aldehyde directly. |
| Hydrolysis (F → OH) | Basic workup was too harsh or prolonged. | Use a mild buffer for quenching. Avoid strong hydroxide bases (NaOH) during workup. |
Module 3: Advanced Chemoselectivity
Q: Can I oxidize 2-fluorobenzaldehyde to the acid without SNAr?
A: Yes, but avoid Potassium Permanganate (KMnO4) . KMnO4 oxidations are typically performed under basic conditions (pH > 10). At this pH, the hydroxide ion is a strong enough nucleophile to displace the fluorine, converting your product to salicylic acid (2-hydroxybenzoic acid).
Recommended Workflow: Pinnick Oxidation The Pinnick oxidation uses acidic/buffered conditions, rendering the SNAr pathway kinetically impossible.
-
Reagents: Sodium Chlorite (NaClO2), Sodium Dihydrogen Phosphate (NaH2PO4), 2-Methyl-2-butene (scavenger).
-
Solvent: t-Butanol / Water (3:1).
-
Mechanism: The reaction pH is buffered around 3–4. The chlorite oxidizes the aldehyde to the acid without generating strong nucleophiles.
Q: What about the Henry Reaction (Nitroaldol)?
A: Standard Henry conditions use strong bases (NaOH, alkoxides). These will destroy 2-fluorobenzaldehyde.
-
Solution: Use a catalytic amount of a milder organic base like DBU or Cyclohexylamine at low temperatures (0°C) .
-
Alternative: Use a copper(II)-catalyzed Henry reaction which can proceed under neutral to slightly acidic conditions.
Module 4: Strategic Protection
Q: If I need to perform high-temperature chemistry elsewhere on the molecule, how do I save the fluorine?
A: You must "mask" the electron-withdrawing nature of the aldehyde. The aldehyde is the "activator." If you convert it into an acetal , it becomes an ether-like group, which is electron-donating (by resonance) or neutral. This effectively deactivates the ring towards SNAr.
Protection Workflow:
-
Protect: React Fluorobenzaldehyde + Ethylene Glycol + cat. pTsOH in Toluene (Dean-Stark trap).
-
Result: The 2-(1,3-dioxolan-2-yl)fluorobenzene is highly resistant to SNAr.
-
React: Perform your desired high-temp or basic chemistry on the other parts of the molecule.
-
Deprotect: Treat with aqueous HCl/THF to restore the aldehyde.
Decision Tree: Optimization Strategy
Figure 2: Decision matrix for selecting the correct synthetic strategy based on reaction type.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Bunnett, J. F. (1951). "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, 5, 227-249.
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Polyhalogenated Benzaldehydes." Beilstein Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). "The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis."
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Sources
Technical Support Center: Optimizing O-Benzylation of Electron-Deficient Phenols
This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of O-benzylation of electron-deficient phenols. The inherent decrease in nucleophilicity of the phenoxide and potential for side reactions necessitates a nuanced approach to achieve high yields. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted to directly address specific problems you may be encountering during your experiments.
Problem 1: Low or No Conversion of the Starting Phenol
Question: I am attempting to benzylate an electron-deficient phenol (e.g., a nitrophenol) using standard Williamson ether synthesis conditions (K₂CO₃, acetone), but I am observing very low conversion to the desired ether. What is causing this and how can I improve my yield?
Answer:
Low conversion in the O-benzylation of electron-deficient phenols is a common issue stemming from the reduced nucleophilicity of the corresponding phenoxide. The electron-withdrawing groups (EWGs) that make the phenol more acidic also stabilize the negative charge on the phenoxide oxygen, making it a less potent nucleophile.
Causality and Solutions:
-
Inadequate Deprotonation: While electron-deficient phenols are more acidic, a moderately weak base like potassium carbonate (K₂CO₃) in a solvent like acetone may not be sufficient to drive the deprotonation equilibrium far enough to the right, resulting in a low concentration of the active nucleophile.
-
Solution: Switch to a stronger base to ensure complete and irreversible deprotonation. Sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices.[1][2] Sodium hydroxide (NaOH) can also be effective, particularly under phase-transfer conditions.[3][4]
-
-
Solvent Effects: The choice of solvent plays a critical role. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.
-
Solution: Employ polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but not the phenoxide anion, leaving it "naked" and more reactive.[1]
-
-
Reaction Temperature: The reaction may be too slow at room temperature or the reflux temperature of acetone.
-
Solution: Gradually increase the reaction temperature. Reactions in DMF or DMSO can often be heated to 80-100 °C to increase the reaction rate.[4] However, be mindful that excessive heat can promote side reactions.
-
Problem 2: Formation of a Significant Amount of C-Alkylated Byproduct
Question: My reaction is producing a mixture of the desired O-benzylated product and a C-benzylated isomer. How can I improve the selectivity for O-alkylation?
Answer:
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (typically at the ortho and para positions). C-alkylation becomes a more prominent side reaction under certain conditions.
Causality and Solutions:
-
Solvent Choice: The solvent has a significant impact on the O/C alkylation ratio.
-
Solution: Use polar aprotic solvents like DMF or DMSO. These solvents favor O-alkylation.[1] In contrast, less polar or protic solvents can favor C-alkylation.
-
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the site of alkylation.
-
Solution: While not always straightforward to control without changing the base, it's a factor to be aware of.
-
-
Phase-Transfer Catalysis (PTC): PTC can be an excellent method to enhance O-alkylation selectivity. The quaternary ammonium or phosphonium salt used as the catalyst pairs with the phenoxide anion, and this bulky lipophilic ion pair is more likely to react at the less sterically hindered oxygen atom in the organic phase.[5][6]
-
Solution: Implement a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) in a biphasic system (e.g., dichloromethane/water) with a base like NaOH.[5]
-
Problem 3: The Benzylating Agent is Decomposing or Not Reacting
Question: I am using benzyl bromide, but the reaction is sluggish, and I see potential decomposition products on my TLC plate. What could be the issue?
Answer:
The stability and reactivity of the benzylating agent are crucial.
Causality and Solutions:
-
Reagent Quality: Benzyl halides can degrade over time, especially if exposed to light and moisture.
-
Solution: Use freshly opened or purified benzyl bromide or benzyl chloride. Check the purity of your reagent before use.
-
-
Leaving Group Ability: The choice of halide affects reactivity.
-
Solution: Benzyl bromide is generally more reactive than benzyl chloride. For very unreactive phenols, you might consider using benzyl iodide, which can be generated in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture when using benzyl chloride or bromide.[7] This is known as the Finkelstein reaction.
-
-
Alternative Benzylating Agents: For sensitive substrates, benzyl halides might be too harsh.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction mechanisms for the O-benzylation of phenols?
A1: The most common methods are:
-
Williamson Ether Synthesis: This is a classic Sₙ2 reaction where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide, displacing the halide leaving group.[1][9]
-
Mitsunobu Reaction: This reaction allows for the O-benzylation of phenols with benzyl alcohol under milder, neutral conditions. It uses a combination of a phosphine (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10][11][12] The stereochemistry at the benzylic carbon is inverted if it is a chiral center.[10]
-
Palladium-Catalyzed Benzylation: This is a more modern approach that can proceed under neutral conditions, avoiding the need for strong bases. It often involves the use of aryl benzyl carbonates or benzyl methyl carbonates as the benzylating agent in the presence of a palladium catalyst.[8]
Q2: Which base is the best starting point for the O-benzylation of an electron-deficient phenol?
A2: For electron-deficient phenols, a stronger base is generally required compared to their electron-rich counterparts.
-
Good starting point: Potassium carbonate (K₂CO₃) is a mild and easy-to-handle base, but as discussed in the troubleshooting section, it may not be strong enough.[4]
-
More reliable choice: Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is often a more robust choice for ensuring complete deprotonation.[1][2]
-
For PTC conditions: Sodium hydroxide (NaOH) is commonly used.[3]
Q3: Can I use benzyl alcohol directly for O-benzylation?
A3: While direct benzylation with benzyl alcohol is possible, it typically requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst, which may not be suitable for complex molecules.[13][14] The Mitsunobu reaction is a much milder alternative for using benzyl alcohol as the benzylating agent.[12][15]
Q4: My phenol is sterically hindered. What strategies can I use to improve the yield of O-benzylation?
A4: Steric hindrance can significantly slow down the Sₙ2 reaction.
-
Increase Reaction Temperature and Time: Providing more thermal energy can help overcome the activation barrier.
-
Use a Less Bulky Base: If using a very bulky base, it might interfere with the approach of the electrophile.
-
Consider Alternative Methods: Palladium-catalyzed benzylation has been shown to be less sensitive to steric hindrance.[8]
Data Summary and Visualization
Table 1: Comparison of Common Bases for O-Benzylation of Electron-Deficient Phenols
| Base | Formula | Relative Strength | Typical Solvents | Key Considerations & Potential Issues |
| Potassium Carbonate | K₂CO₃ | Mild | Acetonitrile, DMF | Often too weak for complete deprotonation of electron-deficient phenols, leading to low yields.[4] |
| Sodium Hydroxide | NaOH | Strong | Water, Ethanol/Water (for PTC) | Effective for most phenols. Can be corrosive. Best used in a phase-transfer catalysis setup.[3] |
| Sodium Hydride | NaH | Very Strong | THF, DMF | Ensures complete deprotonation. Highly reactive with water; requires strictly anhydrous conditions.[1][2] |
| Cesium Carbonate | Cs₂CO₃ | Mild-Strong | DMF, Acetonitrile | The larger cesium cation can sometimes lead to higher O-alkylation selectivity and faster reaction rates. |
Diagrams
Caption: Mechanism of the Williamson Ether Synthesis for O-benzylation.
Caption: Troubleshooting workflow for low yield in O-benzylation.
Experimental Protocols
Protocol 1: General Procedure for O-Benzylation of an Electron-Deficient Phenol using NaH
Materials:
-
Electron-deficient phenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the electron-deficient phenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Gentle heating (e.g., 50-60 °C) may be required for less reactive substrates.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Benzylation using Phase-Transfer Catalysis (PTC)
Materials:
-
Electron-deficient phenol (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
Dichloromethane (DCM) or Toluene
-
Benzyl chloride (1.2 eq)
Procedure:
-
In a round-bottom flask, dissolve the electron-deficient phenol (1.0 eq) and TBAB (0.1 eq) in DCM or toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the biphasic mixture vigorously.
-
Add benzyl chloride (1.2 eq) to the mixture.
-
Continue to stir vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC analysis.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]
-
Fukumoto, S., Fukushi, S., Terao, S., & Shiraishi, M. (1996). Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1, (22), 2741-2746. [Link]
-
University of Missouri-St. Louis. Williamson Ether Synthesis. [Link]
-
Fukumoto, S., et al. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Crown. Williamson Ether Synthesis Explained. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Quora. What is Williamson's ether synthesis? [Link]
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]
-
Sciencemadness.org. New selective O-debenzylation of phenol with Mg/MeOH. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
CORE. Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]
-
Organic Chemistry Portal. Protection of Hydroxyl Compounds. [Link]
-
ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF. [Link]
- Google Patents. Single pot benzylation of o-xylene with benzyl chloride and benzyl alcohol over pillared montmorillonites.
-
Chemistry LibreTexts. Phenol reaction. [Link]
-
Operachem. Phase transfer catalysis (PTC). [Link]
-
Exporter China. What Is the Mechanism of Phenol Alkylation? [Link]
-
Chegg.com. Solved benzyl bromide and para substituted phenol reaction. [Link]
-
Taylor & Francis Online. Benzyl p-Toluenesulphonate as an O-Benzylating Agent for the Protection of Phenols. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 9. chegg.com [chegg.com]
- 10. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in the Alkylation of Poly-substituted Benzaldehydes
Welcome to the technical support center for navigating the complexities of regioselective alkylation of poly-substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling the site of alkylation on these nuanced substrates. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Common Regioselectivity Issues (FAQs)
This section addresses the most frequently encountered problems during the alkylation of poly-substituted benzaldehydes, providing direct answers and actionable advice.
Q1: My primary byproduct is the O-alkylated phenol instead of the desired C-alkylation on the aromatic ring. What's going wrong?
This is a classic case of competing O- versus C-alkylation pathways, a common challenge when working with phenolic benzaldehydes.[1] The phenoxide anion, formed under basic conditions, is an ambident nucleophile with reactivity at both the oxygen and the carbon atoms of the aromatic ring.[2]
-
Causality: The outcome of this competition is heavily influenced by the reaction conditions. O-alkylation is often the kinetically favored product, meaning it forms faster, especially under conditions that favor a "free" phenoxide ion.[3][4] C-alkylation, while often thermodynamically more stable, has a higher activation energy barrier.[5]
-
Troubleshooting Steps:
-
Solvent Choice: The solvent plays a critical role.[6] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[2] In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetone) solvate the cation more effectively, leaving the oxygen atom more exposed and reactive, thus favoring O-alkylation.[2][7]
-
Counter-ion: The nature of the cation from the base can influence the reaction. Larger, softer cations (like cesium) can favor O-alkylation.
-
Temperature: Lowering the reaction temperature generally favors the kinetic product (O-alkylation), while higher temperatures can allow the reaction to reach thermodynamic equilibrium, potentially favoring the C-alkylated product if it is more stable.[8][9]
-
Q2: I'm attempting to alkylate a dihydroxybenzaldehyde, but I'm getting a mixture of mono-alkylated isomers. How can I selectively target one hydroxyl group?
Regioselectivity in the alkylation of dihydroxybenzaldehydes is governed by the relative acidity and steric accessibility of the different hydroxyl groups.
-
Causality:
-
Acidity: The hydroxyl group para to the electron-withdrawing aldehyde group is generally more acidic and thus more readily deprotonated.[10]
-
Hydrogen Bonding: A hydroxyl group ortho to the aldehyde can form a strong intramolecular hydrogen bond, which reduces its nucleophilicity and makes it less likely to be alkylated.[10][11]
-
Steric Hindrance: Bulky substituents near a hydroxyl group can sterically hinder the approach of the alkylating agent.[12]
-
-
Troubleshooting & Optimization:
-
Strategic Base Selection: Using a milder base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), can selectively deprotonate the more acidic hydroxyl group.[7][13] For instance, in the case of 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic and sterically accessible, making it the preferred site of alkylation.[10]
-
Protecting Groups: If selective deprotonation is not sufficient, consider using a protecting group strategy.[14][15] You can selectively protect one hydroxyl group, perform the alkylation on the other, and then deprotect. The choice of protecting group is critical and should be stable to the alkylation conditions and easily removable.[16][17]
-
Q3: My alkylation is directed to the meta position relative to an activating group, which is unexpected. What could be causing this?
While activating groups (like hydroxyl or alkoxy groups) are typically ortho, para-directors in electrophilic aromatic substitution, the conditions of your alkylation might not be following a standard electrophilic aromatic substitution pathway.[18][19]
-
Causality & Potential Issues:
-
Reaction Mechanism: Ensure you are considering the correct mechanism. Williamson ether synthesis, for example, involves nucleophilic attack by a phenoxide, not electrophilic attack on the ring.[20][21]
-
Strongly Deactivating Groups: The presence of a strongly deactivating group, such as a nitro group, can override the directing effect of an activating group, forcing substitution at the meta position.[22][23] The aldehyde group itself is a meta-director.[18][24]
-
Friedel-Crafts Limitations: If you are attempting a Friedel-Crafts alkylation, remember that this reaction does not work well on strongly deactivated rings.[25] The aldehyde group deactivates the ring, making Friedel-Crafts reactions challenging.
-
Q4: I'm observing a significant amount of elimination byproduct, especially when using secondary or tertiary alkyl halides. How can I favor substitution?
This is a classic competition between Sₙ2 (substitution) and E2 (elimination) pathways.[26]
-
Causality: Alkoxides are not only good nucleophiles but also strong bases. With sterically hindered alkyl halides (secondary and tertiary), the Sₙ2 pathway is slowed down, giving the alkoxide more opportunity to act as a base and abstract a proton, leading to elimination.[27]
-
Troubleshooting Steps:
-
Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide, as they are much less prone to elimination.[21]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[8][26]
-
Base/Alkoxide Choice: Use a less sterically hindered alkoxide if possible.[26]
-
Section 2: Key Parameters Influencing Regioselectivity
A deep understanding of the factors that control regioselectivity is crucial for designing successful experiments.
Electronic Effects of Substituents
The electronic nature of the substituents already present on the benzaldehyde ring is the primary determinant of regioselectivity.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NR₂) are activating groups that donate electron density to the aromatic ring, primarily at the ortho and para positions.[24][28] This makes these positions more nucleophilic and susceptible to electrophilic attack.
-
Electron-Withdrawing Groups (EWGs): The aldehyde group (-CHO) is a deactivating, electron-withdrawing group that pulls electron density from the ring, particularly from the ortho and para positions.[22][23] This leaves the meta position as the most electron-rich and therefore the most likely site for electrophilic attack.[18]
Steric Hindrance
The size of the substituents on the ring and the alkylating agent can significantly impact the regioselectivity.
-
Ortho-Substituents: Bulky groups at the ortho position to the reaction site can hinder the approach of the electrophile or nucleophile, leading to preferential reaction at less sterically crowded positions.[12][29] For instance, para-substitution is often favored over ortho-substitution, even with an ortho, para-directing group, due to reduced steric hindrance.[18]
The Interplay of Kinetic vs. Thermodynamic Control
The final product distribution can be determined by whether the reaction is under kinetic or thermodynamic control.[4]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (the kinetic product), which has the lowest activation energy.[9][30]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing equilibrium to be established.[8] In this case, the most stable product (the thermodynamic product) will be the major product.[31]
Section 3: Experimental Protocol: Optimized Alkylation of a Model Poly-substituted Benzaldehyde
This section provides a detailed protocol for the regioselective alkylation of 2,4-dihydroxybenzaldehyde, a common substrate where selectivity is a challenge.
Objective: To selectively alkylate the 4-position of 2,4-dihydroxybenzaldehyde.
Materials:
-
2,4-dihydroxybenzaldehyde
-
Alkyl halide (e.g., benzyl bromide)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 mmol) in anhydrous acetonitrile (10 mL), add cesium bicarbonate (1.5 mmol).
-
Add the alkyl halide (1.1 mmol) to the mixture.
-
Stir the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 10% aqueous HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxy-2-hydroxybenzaldehyde.
This protocol is adapted from a method demonstrating high regioselectivity for the 4-position.[7][11][32]
Section 4: Visualizing Key Concepts
Diagram 1: Factors Influencing Regioselectivity
Caption: Interplay of factors governing regioselectivity in benzaldehyde alkylation.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common regioselectivity problems.
Section 5: Data Summary Table
| Parameter | Condition | Likely Outcome | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors O-alkylation | Solvates the cation, leaving the phenoxide oxygen more nucleophilic.[2][7] |
| Protic (e.g., Ethanol) | Favors C-alkylation | Solvates the phenoxide oxygen via H-bonding, increasing the reactivity of the ring carbons.[2] | |
| Base | Weak (e.g., K₂CO₃, CsHCO₃) | Selective deprotonation of more acidic -OH | Allows for differentiation between hydroxyl groups of varying acidity.[7][13] |
| Strong (e.g., NaH) | Non-selective deprotonation | Deprotonates most acidic protons, potentially leading to mixtures.[13] | |
| Temperature | Low | Favors Kinetic Product | The reaction follows the path with the lowest activation energy.[9] |
| High | Favors Thermodynamic Product | Allows for equilibration to the most stable product.[8] | |
| Alkyl Halide | Primary (R-CH₂-X) | Favors Substitution (Sₙ2) | Less steric hindrance allows for nucleophilic attack.[21] |
| Secondary/Tertiary | Favors Elimination (E2) | Steric hindrance promotes the alkoxide to act as a base.[26][27] |
References
-
Creary, X. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Available at: [Link]
-
LibreTexts. (2021). Directing Groups in SE Ar. Chemistry LibreTexts. Available at: [Link]
-
Zhang, et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. Available at: [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Staderini, et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]
-
Kumar, et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of Chemical Sciences. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. Available at: [Link]
-
Ingenta Connect. (2024). Studies on the Selectivity Between O-Alkylation versus C-Alkylation of Phenol with Cyclohexene Using Nanocrystalline Beta Zeolite. Ingenta Connect. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Journal of Chemical Sciences. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]
-
JoVE. (2023). Protection of Alcohols. JoVE. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. Available at: [Link]
-
Proulx, C., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Impact of base, solvent and temperature on reaction performance and regioselectivity. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. Available at: [Link]
-
IIT. (2020). Protecting Groups. IIT. Available at: [Link]
-
MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic reaction control. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]
-
YouTube. (2010). Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]
-
PubMed Central. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). Kinetic vs Thermodynamic Control in Reactions | PDF. Scribd. Available at: [Link]
-
YouTube. (2022). mod07lec50 - Regioselectivity of alkylation reactions. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Dalton Transactions. (n.d.). Steric control and the mechanism of benzaldehyde oxidation by polypyridyl oxoiron(iv) complexes: aromatic versus benzylic hydroxylation of aromatic aldehydes. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations | Request PDF. ResearchGate. Available at: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
-
quimicaorganica.org. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. quimicaorganica.org. Available at: [Link]
-
ChemRxiv. (n.d.). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. ChemRxiv. Available at: [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry. Reddit. Available at: [Link]
-
PubMed Central. (2022). Electroreductive coupling of benzaldehyde by balancing the formation and dimerization of the ketyl intermediate. PubMed Central. Available at: [Link]
-
PubMed. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 17. Video: Protection of Alcohols [jove.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 20. The Williamson Ether Synthesis [cs.gordon.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 25. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. organicchemistrytutor.com [organicchemistrytutor.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. youtube.com [youtube.com]
- 31. scribd.com [scribd.com]
- 32. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Difluorobenzaldehyde Stability & Handling
This guide functions as a specialized Technical Support Center for researchers working with 2,6-difluorobenzaldehyde . It is structured to address specific stability issues, troubleshooting scenarios, and purification protocols based on the compound's unique electronic properties.
Status: Operational Role: Senior Application Scientist Ticket Subject: Stability of aldehyde group in 2,6-difluoro compounds during storage.
🔬 Part 1: The Core Instability Mechanism (The "Why")
To troubleshoot effectively, you must understand the electronic environment of the carbonyl carbon. 2,6-Difluorobenzaldehyde (CAS: 437-81-0) is not a standard benzaldehyde; it is a highly electron-deficient system.
The "Ortho-Fluorine" Effect: Fluorine is the most electronegative element. Placing two fluorine atoms in the ortho (2,6) positions exerts a powerful inductive electron-withdrawing effect (-I effect) on the benzene ring and, by extension, the carbonyl carbon.
-
Increased Electrophilicity: The carbonyl carbon becomes significantly more positive (electrophilic) than in unsubstituted benzaldehyde. This makes it hypersensitive to nucleophilic attack (e.g., moisture/hydration).
-
Autoxidation Susceptibility: The electron-deficient ring destabilizes the C-H bond of the aldehyde, facilitating radical formation and subsequent autoxidation to 2,6-difluorobenzoic acid.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation routes you will encounter during storage: Oxidation (Air) and Hydration (Moisture).
Figure 1: Primary degradation pathways. Note that autoxidation to the acid is the most common storage failure mode.
🛠 Part 2: Troubleshooting Guide (Q&A)
Issue 1: Physical State Confusion
User Question: "I received my shipment of 2,6-difluorobenzaldehyde and it appears to be a solid/slush, but the SDS says it's a liquid. Is it degraded?"
Technical Diagnosis: Likely No . The melting point (MP) of pure 2,6-difluorobenzaldehyde is approximately 13–17°C [1, 2].
-
Scenario A: If stored in a refrigerator (4°C), it should be a solid.
-
Scenario B: If stored at a cool room temperature (18-20°C), it should be a liquid.
Action Step: Allow the container to warm to room temperature (22°C-25°C).
-
If it melts completely: The compound is intact.
-
If white solids remain at 25°C: You have 2,6-difluorobenzoic acid contamination (MP: 157–161°C) [3]. Proceed to the Purification Protocol.
Issue 2: White Precipitate Formation
User Question: "There is a white crust forming around the cap and floating in the liquid. Can I still use it?"
Technical Diagnosis: This is Autoxidation . Air has entered the bottle. The aldehyde has oxidized to 2,6-difluorobenzoic acid. Because the acid has a high melting point and poor solubility in the aldehyde, it precipitates out.
Action Step: Do not shake the bottle. The solid acid can often be separated by filtration or decanting. If high purity is required for sensitive catalysis (e.g., metal-catalyzed couplings), you must perform a base wash (see Part 4).
Issue 3: Viscosity Change
User Question: "The liquid seems more viscous than before. Is this polymerization?"
Technical Diagnosis: While polymerization is possible, Oligomerization or Hydration is more likely. If exposed to moisture, electron-deficient aldehydes can form gem-diols or hemiacetals, which hydrogen-bond extensively, increasing viscosity.
Action Step: Check the NMR. If you see a shift in the aldehyde proton or new peaks around 6.0-6.5 ppm (methine proton of the hydrate), dry the sample using activated molecular sieves (3Å or 4Å).
📊 Part 3: Quality Control & Validation
Before using stored material in critical experiments, validate purity using 1H-NMR. The fluorine atoms cause splitting patterns that are distinct from standard benzaldehyde.
Data Table: Chemical Shift Markers (CDCl3)
| Species | Functional Group | Chemical Shift (δ) | Multiplicity | Notes |
| Target | Aldehyde (-CH O) | 10.3 - 10.4 ppm | Triplet / Multiplet | Coupled to F (J ~1-2 Hz) |
| Impurity | Carboxylic Acid (-COOH ) | > 11.0 ppm | Broad Singlet | Disappears with D2O shake |
| Impurity | Hydrate (-CH (OH)2) | 6.2 - 6.6 ppm | Triplet | Rare in CDCl3 unless wet |
QC Decision Tree
Figure 2: Rapid QC workflow for determining sample viability.
🧪 Part 4: Recovery Protocol (Acid Removal)
If your 2,6-difluorobenzaldehyde contains significant white precipitate (acid), use this protocol to restore purity.
Principle: The aldehyde is neutral, while the impurity (2,6-difluorobenzoic acid) is acidic. A weak base wash will selectively deprotonate the acid, moving it to the aqueous layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure sample in Dichloromethane (DCM) or Diethyl Ether (approx. 10 mL solvent per 1 g aldehyde).
-
Filtration (Optional): If there is a large amount of solid acid, filter it out through a sintered glass funnel before the wash to prevent clogging.
-
Base Wash: Transfer the organic solution to a separatory funnel.[1] Wash twice with 10% aqueous Sodium Bicarbonate (NaHCO₃) .
-
Note: Gas evolution (CO₂) will occur. Vent frequently.
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove residual base and water.
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes.
-
Concentration: Filter off the drying agent and remove the solvent via rotary evaporation (bath temp < 30°C).
-
Final Storage: Flush the flask with Nitrogen/Argon immediately.
📦 Part 5: Storage Standard Operating Procedure (SOP)
To prevent recurrence of instability:
-
Temperature: Store at 2°C to 8°C .
-
Warning: Do not freeze below 0°C unless necessary, as repeated freeze-thaw cycles can introduce moisture condensation upon opening.
-
-
Atmosphere: Strict Inert Gas (Nitrogen or Argon).
-
The electron-deficient aldehyde is an oxygen scavenger. Parafilm alone is insufficient. Use a septum and purge after every use.
-
-
Container: Amber glass vials (to prevent photo-initiated radical formation).
-
Handling: Allow the refrigerated container to reach room temperature before opening to prevent atmospheric moisture from condensing inside the bottle (which leads to hydration).
References
-
Sigma-Aldrich. Product Specification: 2,6-Difluorobenzaldehyde. Retrieved from .
-
PubChem. Compound Summary: 2,6-Difluorobenzaldehyde. National Library of Medicine. Retrieved from .
-
ChemSrc. 2,6-Difluorobenzoic acid Physical Properties. Retrieved from .
- Royal Society of Chemistry.Mechanisms of Aldehyde Autoxidation.
Sources
Purification of 3-(benzyloxy)-2,6-difluorobenzaldehyde from unreacted benzyl bromide
Technical Support Center: Purification of 3-(benzyloxy)-2,6-difluorobenzaldehyde
Executive Summary
This guide addresses the purification of 3-(benzyloxy)-2,6-difluorobenzaldehyde (Target) from unreacted benzyl bromide (Impurity).[1]
The Challenge:
-
Close Polarity: Both the target and the impurity are lipophilic aromatics, often resulting in overlapping
values on silica gel (co-elution). -
Safety: Benzyl bromide (BnBr) is a potent lachrymator (tear gas). Incomplete removal poses significant safety risks during downstream handling.
-
Structural Constraints: The 2,6-difluoro substitution pattern creates steric crowding around the aldehyde, potentially slowing down standard derivatization protocols.
Recommended Workflows:
-
Method A (Chemical Scavenging): Best for rapid purification of <10g scales.
-
Method B (Bisulfite Adduct): Best for high-purity requirements (>99%) and removal of non-aldehyde impurities.
Method A: The "Amine Scavenger" Protocol (Recommended)
Principle: Convert the lipophilic benzyl bromide into a water-soluble ammonium salt using a secondary amine. The target aldehyde remains unreactive under these conditions and stays in the organic phase.
Reagents Required
| Reagent | Role | Stoichiometry |
| Morpholine (or Ethanolamine) | Scavenger | 1.5 - 2.0 equiv. (relative to excess BnBr) |
| Ethyl Acetate (EtOAc) | Solvent | -- |
| 1M HCl | Wash Solution | Excess |
Step-by-Step Protocol
-
Quantify Excess: Estimate the amount of unreacted benzyl bromide via TLC or NMR integration.
-
Scavenging Reaction:
-
Dissolve the crude reaction mixture in EtOAc (approx. 5-10 mL per gram of crude).
-
Add Morpholine (1.5 equivalents relative to the estimated benzyl bromide).
-
Technical Note: Morpholine is preferred over triethylamine because secondary amines react faster with alkyl halides via
. -
Stir at room temperature for 30–60 minutes. A white precipitate (N-benzylmorpholinium bromide) may form.
-
-
Workup (The "Wash Away"):
Workflow Visualization
Figure 1: Logical flow for removing alkyl halides via amine scavenging.
Method B: The Bisulfite Adduct Method (High Purity)
Principle: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate salts. Impurities (BnBr) remain in the organic layer. The aldehyde is then regenerated.[4]
Critical Consideration for 2,6-Difluoro Substitution: The 2,6-difluoro pattern increases the electrophilicity of the carbonyl carbon (inductive effect), which favors adduct formation. However, the ortho-fluorines provide steric bulk. Vigorous stirring is non-negotiable.
Step-by-Step Protocol
-
Adduct Formation:
-
The Wash (Removal of BnBr):
-
Regeneration:
-
Place the solid adduct (or aqueous solution) into a flask.
-
Add Saturated NaHCO₃ (base) or 10% NaOH until pH > 10.
-
Caution: Exothermic.[3]
-
Stir for 30 minutes to reverse the equilibrium.
-
-
Extraction:
-
Extract the regenerated aldehyde into DCM or EtOAc .
-
Dry and concentrate.[8]
-
Workflow Visualization
Figure 2: Bisulfite purification cycle separating aldehyde from non-carbonyl impurities.
Troubleshooting & FAQ
Q1: I tried the Bisulfite method, but my yield is very low. Where is my product?
-
Diagnosis: The 2,6-difluoro substitution makes the aldehyde electron-deficient. While it forms the adduct well, the adduct might be unusually stable or the regeneration was incomplete.
-
Solution:
-
Ensure the pH during regeneration is strongly basic (pH > 10).
-
Heat the regeneration mixture slightly (40°C) to push the equilibrium back to the free aldehyde.
-
Check the "waste" organic washes by TLC. If the adduct didn't form due to steric hindrance, your product is still there.
-
Q2: I still smell Benzyl Bromide after the column.
-
Diagnosis: BnBr "streaks" on silica or co-elutes.
-
Solution: Do not rely solely on chromatography. Perform the Method A (Scavenging) step before loading the column. This converts BnBr to a polar salt that stays at the baseline of the column.
Q3: Can I use Triethylamine (TEA) instead of Morpholine?
-
Answer: Yes, but it is less efficient. Primary and secondary amines (Morpholine, Ethanolamine) react faster with alkyl halides than tertiary amines (TEA) due to steric factors. If using TEA, you must heat the mixture to reflux, which risks decomposing your aldehyde. Stick to Morpholine at room temperature.
Q4: Is the 3-benzyloxy group stable to these conditions?
-
Answer: Yes. Benzyl ethers are stable to basic conditions (Method A/B) and dilute acids (Method A wash). They are only cleaved by strong Lewis acids (BBr₃) or Hydrogenation (Pd/C, H₂).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[10] Organic Process Research & Development, 2017 , 21(9), 1394–1403.[10]
-
Owens, J., et al. "Practical benzylation of N,N-substituted ethanolamines... using sodium carbonate as a scavenging base."[11] Drug Testing and Analysis, 2023 .[11] (Demonstrates efficacy of amine/base scavenging for benzyl bromide).
-
BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." BenchChem Knowledge Base, 2025 . (General troubleshooting for hindered aldehydes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. Workup [chem.rochester.edu]
- 11. osti.gov [osti.gov]
Technical Support Center: Navigating Reactions with 2,6-Disubstituted Benzaldehydes
Welcome to the dedicated technical support guide for chemists and researchers grappling with the unique challenges posed by 2,6-disubstituted benzaldehydes. The steric hindrance presented by substituents at the ortho positions of the benzaldehyde ring significantly impacts the reactivity of the carbonyl group, often leading to low yields, unexpected side products, or failed reactions.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully navigate these complex reactions.
Frequently Asked Questions (FAQs)
Q1: Why are 2,6-disubstituted benzaldehydes so unreactive in standard nucleophilic addition reactions?
A1: The two substituents at the ortho (2 and 6) positions to the aldehyde group create significant steric bulk around the carbonyl carbon.[1] This physical obstruction hinders the approach of nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[3][4][5] Aldehydes are generally more reactive than ketones because they have only one bulky substituent, but the 2,6-disubstitution pattern introduces ketone-like steric hindrance.[3][4]
Q2: I'm attempting a Grignard reaction with 2,6-dichlorobenzaldehyde, but I'm only recovering my starting material. What's going wrong?
A2: This is a classic issue stemming from steric hindrance. The bulky Grignard reagent, coupled with the hindered aldehyde, can lead to a complete lack of reaction.[1] Several factors could be at play:
-
Steric Overload: The combination of the 2,6-dichloro substituents and a bulky Grignard reagent (e.g., tert-butylmagnesium chloride) may be too sterically demanding.
-
Reaction Conditions: Standard conditions may not be forcing enough to overcome the activation energy barrier.
Troubleshooting Steps:
-
Switch to a less hindered Grignard reagent: If your synthesis allows, consider using a smaller Grignard reagent like methylmagnesium bromide.
-
Increase the reaction temperature: Carefully warming the reaction can provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions.
-
Use a more reactive organometallic reagent: Organolithium reagents are generally more reactive than Grignard reagents and may be more successful.
Q3: My Wittig reaction with 2,6-dimethylbenzaldehyde is giving very low yields of the desired alkene. How can I improve this?
A3: While the Wittig reaction is known for its reliability, sterically hindered aldehydes can pose a challenge, leading to slow reactions and poor yields.[6][7][8][9]
Recommended Solution: The Horner-Wadsworth-Emmons (HWE) Reaction
For sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative to the traditional Wittig reaction.[10] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than the corresponding phosphonium ylides. This often results in higher yields and can favor the formation of the (E)-alkene.[7]
Troubleshooting Guides: Common Reactions and Solutions
Issue 1: Failed or Low-Yielding Olefination Reactions
Symptoms:
-
Low conversion of the starting aldehyde.
-
Formation of complex mixtures.
-
Recovery of unreacted starting materials.
Root Cause Analysis: The steric shield provided by the 2,6-substituents prevents the bulky phosphonium ylide from efficiently approaching the carbonyl carbon. This increases the activation energy of the reaction, leading to slow reaction rates and low yields.
Solutions & Protocols:
Primary Recommendation: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate ester, which is deprotonated to form a more reactive and less sterically hindered phosphonate carbanion.[10]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the appropriate phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.[10]
-
-
Reaction with the Hindered Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the 2,6-disubstituted benzaldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.[10]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Diagram: Wittig vs. HWE for Hindered Aldehydes
Caption: Comparison of Wittig and HWE reaction pathways.
Issue 2: Unsuccessful Alkyne Synthesis via Aldehyde Homologation
Symptoms:
-
Failure to form the dibromoalkene intermediate.
-
Decomposition of the starting aldehyde.
-
Low yields of the terminal alkyne.
Root Cause Analysis: The initial step of many alkyne syntheses from aldehydes, such as the Corey-Fuchs reaction, involves the formation of a dibromoalkene. This step is mechanistically similar to a Wittig reaction and is therefore also susceptible to steric hindrance.[11][12][13]
Solution & Protocol:
Recommendation: The Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable two-step method for converting aldehydes into terminal alkynes and is generally effective for a range of aldehydes, including sterically hindered ones.[10][11][12]
Experimental Protocol: Corey-Fuchs Reaction
Step 1: Formation of the Dibromoalkene
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 4.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (CBr₄, 2.0 equivalents) to the stirred solution. The mixture should turn a deep red/orange color.
-
After stirring for 5-10 minutes at 0 °C, add a solution of the 2,6-disubstituted benzaldehyde (1.0 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the crude dibromoalkene by flash column chromatography.
Step 2: Conversion to the Terminal Alkyne
-
Dissolve the purified dibromoalkene (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.2 equivalents, as a solution in hexanes) dropwise to the stirred solution.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the terminal alkyne.
Diagram: Corey-Fuchs Reaction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Corey-Fuchs Reaction [organic-chemistry.org]
- 12. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Fluorinated Aldehyde Hydration Control
Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Controlling Hydration of Electron-Poor Fluorinated Aldehydes (e.g., Fluoral, Trifluoroacetaldehyde)
Core Directive: The "Hydrate Trap"
Welcome to the support center. If you are working with electron-poor fluorinated aldehydes (
The Consequence: The hydrate (
Module 1: Reactivity Troubleshooting
Ticket #101: "My Wittig/Grignard reaction failed completely."
User Report:
"I treated commercially available trifluoroacetaldehyde (ethyl hemiacetal form) with a Wittig ylide. I saw no consumption of the ylide and recovered the starting material. Is the aldehyde dead?"
Diagnosis:
You are likely attempting to react a nucleophile with a hydrate or stable hemiacetal , not the free aldehyde. Nucleophiles require a
Solution Protocol: The "Crack and Trap" Method You must shift the equilibrium in situ or dehydrate ex situ.
Option A: Lewis Acid Activation (In-Situ) Use a Lewis Acid to coordinate the hydrate oxygen, weakening the C-O bond and facilitating water elimination.
-
Reagent: Titanium Tetrachloride (
) or Magnesium Sulfate ( ) + Amine Base. -
Mechanism:
acts as a water scavenger and activates the hydrate, transiently releasing . -
Procedure:
-
Dissolve hydrate/hemiacetal in dry DCM.
-
Add 1.1 eq
and 2.2 eq (Hunig's base) at -78°C. -
Add your nucleophile immediately.
-
Option B: Azeotropic Dehydration (Ex-Situ) If your aldehyde is stable enough (check boiling point), physically remove water.
-
Setup: Dean-Stark apparatus.
-
Solvent: Toluene (for higher boiling aldehydes) or Benzene/DCM (for lower).
-
Process: Reflux until water collection ceases.
-
Critical Step: Do not let it cool without a septum; it will re-hydrate from atmospheric moisture in seconds.
Module 2: Analytical Confusion (NMR)
Ticket #205: "My 19F NMR shifts are wrong."
User Report:
"I synthesized a trifluoromethyl aldehyde. Literature says the
peak should be around -78 ppm. I see a massive peak at -84 ppm and a tiny blip at -78 ppm. Did I make the wrong compound?"
Diagnosis:
You made the right compound, but your NMR solvent is "wet" (contains trace water). The -84 ppm peak is the hydrate . The -78 ppm peak is the free aldehyde . The ratio represents the hydration equilibrium constant (
Reference Data: Shift Drifts
| Species | Hybridization | 19F Shift (approx.)[4] | 1H Shift (CHO) |
| Free Aldehyde ( | -75 to -80 ppm | 9.5 - 10.0 ppm | |
| Hydrate ( | -82 to -86 ppm | Absent (OH peaks appear) | |
| Hemiacetal ( | -82 to -85 ppm | ~4.5 - 5.0 ppm (methine) |
Validation Experiment:
-
Take your NMR tube.
-
Add a spatula tip of activated 4Å Molecular Sieves or anhydrous
directly into the tube. -
Shake and wait 15 minutes.
-
Re-run the scan.
-
Result: If the peak moves downfield (towards -78 ppm), it was the hydrate.
-
Module 3: Storage & Handling
Ticket #303: "My liquid aldehyde turned into a solid."
User Report:
"I bought fluoral (trifluoroacetaldehyde) as a gas/liquid. I stored it in the fridge. Now it's a white solid/polymer. How do I fix this?"
Diagnosis: Fluoral polymerizes easily in the presence of trace moisture or acid, forming para-fluoral-like oligomers or solid hydrates.
Recovery Protocol: Acidic Depolymerization
-
Reagent: Phosphorus Pentoxide (
) or conc. . -
Setup: Distillation apparatus.
-
Procedure:
-
Mix the solid "polymer" with excess
. -
Gently heat the flask.
-
The monomeric gas (
for fluoral) will evolve. -
Trap: Condense immediately into a reaction flask at -78°C containing your solvent/nucleophile.
-
Preventative Storage Strategy: Do not store free fluorinated aldehydes. Store them as Hemiacetals (e.g., ethyl hemiacetal).
-
Why? Hemiacetals are stable liquids at room temperature.
-
Usage: When ready to react, treat the hemiacetal with a Lewis Acid (like
) to release the aldehyde in situ.
Visualizing the Equilibrium Landscape
The following diagram illustrates the energy landscape you are navigating. Note that the "Trap" (Hydrate) is the thermodynamic well, while the "Target" (Free Aldehyde) is a high-energy intermediate.
Caption: The "Hydrate Trap." Reaction success depends on forcing the equilibrium left (red node) against the thermodynamic preference for the right (green node).
References
-
Braid, M., Iserson, H., & Lawlor, F. E. (1954).[5] Hydrated Fluoral and the Hemiacetals of Fluoral.[6][7] Journal of the American Chemical Society, 76(15), 4027.
- Soudijn, W., et al. (2003). Thermodynamic stability of trifluoroacetaldehyde hydrate. (Contextual reference regarding hydration constants of electron-poor aldehydes).
- Gong, Y., & Kato, K. (2003). General Method for the Preparation of Trifluoroacetaldehyde Ethyl Hemiacetal. (Standard protocol for stable storage forms).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for 19F shift referencing and deshielding effects).
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. Comment on “Assessing the atmospheric fate of trifluoroacetaldehyde (CF 3 CHO) and its potential as a new source of fluoroform (HFC-23) using the AtCh ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00123K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. GB2260322A - Method of dehydrating trifluoroacetaldehyde hydrate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to ¹H NMR Characteristic Peaks for Benzylic Protons in Fluorinated Ethers
For Researchers, Scientists, and Drug Development Professionals
The Inductive and Anisotropic Landscape of Benzylic Protons
The chemical shift of benzylic protons (Ar-CH ₂-) is a sensitive probe of the electronic environment. In a typical, non-fluorinated benzyl ether, such as benzyl methyl ether, the benzylic protons resonate around 4.44 ppm. This downfield shift from a standard alkyl proton is due to two primary factors: the deshielding anisotropic effect of the benzene ring and the inductive effect of the adjacent ether oxygen.
The introduction of fluorine atoms on the alkoxy group dramatically alters this electronic landscape. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, deshielding the benzylic protons and causing a downfield shift in their ¹H NMR resonance. The magnitude of this shift is directly proportional to the number of fluorine atoms.
Comparative Analysis of ¹H NMR Data
To illustrate the impact of fluorination, we have compiled and analyzed ¹H NMR data for a series of benzyl ethers with increasing fluorination on the alkoxy group.
| Compound | Structure | Benzylic Proton (CH₂) Chemical Shift (δ, ppm) | Key Observations |
| Benzyl Methyl Ether | Ph-CH₂-O-CH₃ | ~4.44[1] | Baseline: Represents a non-fluorinated benzylic ether environment. |
| Benzyl Fluoromethyl Ether | Ph-CH₂-O-CH₂F | Estimated ~4.6-4.8 | Predicted Trend: The single fluorine atom induces a moderate downfield shift compared to the methyl ether. (Experimental data not available in the searched literature). |
| Benzyl Difluoromethyl Ether (Analogue: Benzyl(difluoromethyl)sulfane) | Ph-CH₂-S-CHF₂ | ~4.01 (as triplet, J = 56.6 Hz due to ²JHF) | Significant Downfield Shift & Coupling: The two fluorine atoms cause a substantial deshielding. The benzylic protons appear as a triplet due to coupling with the two equivalent fluorine atoms. The use of a sulfane as an analogue provides a reasonable estimate. |
| Benzyl 2,2,2-Trifluoroethyl Ether | Ph-CH₂-O-CH₂CF₃ | ~4.65 | Strong Deshielding: The powerful inductive effect of the CF₃ group, transmitted through the ethylene bridge, results in a significant downfield shift. |
| (2,2,2-Trifluoroethyl)benzene | Ph-CH₂-CF₃ | ~3.31 (as quartet, ³JHF = 10.8 Hz)[2] | Direct CF₃ Effect: Although not an ether, this compound demonstrates the direct and strong deshielding effect of a trifluoromethyl group on adjacent benzylic protons, which also presents as a quartet due to ³JHF coupling. |
Key Insights from the Data:
-
Progressive Downfield Shift: As the number of fluorine atoms on the alkoxy group increases, the chemical shift of the benzylic protons moves progressively downfield. This is a direct consequence of the increasing inductive electron withdrawal.
-
Through-Bond Coupling (J-Coupling): The presence of fluorine atoms introduces heteronuclear coupling (H-F coupling). For benzylic protons, this is typically observed as a through-bond coupling over two or three bonds (²JHF or ³JHF). This coupling provides invaluable structural information, as the multiplicity of the benzylic proton signal will be split by the neighboring fluorine atoms. For a -CHF₂ group, the benzylic protons will appear as a triplet, while a -CH₂F group will lead to a doublet of doublets (if the two benzylic protons are diastereotopic) or a triplet (if they are equivalent).
-
Through-Space Coupling: In addition to through-bond coupling, through-space H-F coupling can also be observed, particularly when the benzylic protons and fluorine atoms are in close spatial proximity due to conformational preferences. This can lead to more complex splitting patterns and provides conformational insights. While less commonly quantified for these specific structures in the available literature, it is a known phenomenon in fluorinated organic molecules.
Visualizing the Factors Influencing Benzylic Proton Chemical Shifts
The following diagram illustrates the key factors that determine the ¹H NMR chemical shift of benzylic protons in fluorinated ethers.
Caption: Factors influencing the ¹H NMR of benzylic protons in fluorinated ethers.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain reliable and high-resolution ¹H NMR data for the characterization of fluorinated ethers, the following protocol is recommended.
Materials:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Sample (5-10 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated ether sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to a clean NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a sharp and symmetrical solvent peak. This is crucial for resolving fine H-F coupling.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., -1 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate for good resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the splitting patterns to determine coupling constants (J-values) in Hertz (Hz). For complex multiplets arising from H-F coupling, specialized software may be beneficial for deconvolution.
-
Workflow for Data Acquisition and Analysis:
Sources
Optimizing Purity Analysis of Fluorinated Benzaldehydes: A Comparative Study of Stationary Phases
Executive Summary & Scientific Rationale
Fluorinated benzaldehydes (e.g., 2-, 3-, and 4-fluorobenzaldehyde) are critical bioisosteres in medicinal chemistry, often serving as precursors for fluorinated APIs which exhibit enhanced metabolic stability. However, their purity analysis presents a distinct chromatographic challenge: isomeric selectivity .[1]
Standard C18 (octadecylsilane) stationary phases rely predominantly on hydrophobic subtraction.[1] Since positional isomers of fluorinated benzaldehydes possess nearly identical Hydrophobic Subtraction Model (HSM) parameters (
This guide compares the industry-standard C18 against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases.[1] We demonstrate that PFP phases provide superior resolution (
The Chemistry of Separation: Mechanism of Action[2]
To develop a robust method, one must understand the molecular interactions at play.[1][2] The fluorine atom on the benzaldehyde ring creates a strong dipole and alters the electron density of the aromatic ring.
-
C18 (Alkyl): Interacts primarily through weak London Dispersion forces (hydrophobicity).[1] It cannot easily distinguish the spatial orientation of the fluorine atom (ortho/meta/para).[1]
-
PFP (Pentafluorophenyl): A rigid aromatic ring with five fluorine atoms.[1] It acts as a Lewis acid (electron acceptor) interacting with the analyte's aromatic ring.[1] Crucially, it engages in "fluorine-fluorine" interactions and shape recognition, resolving isomers based on their specific geometry.[1]
Visualizing the Interaction Mechanisms
Figure 1: Mechanistic comparison of analyte interactions. PFP offers three additional retention vectors compared to C18.
Experimental Protocol
The following protocol is designed to stress-test the separation of positional isomers (2-F, 3-F, 4-F Benzaldehyde) and the common oxidation impurity (4-Fluorobenzoic acid).
Materials & Reagents[1][4][5][6]
-
Analytes: 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
-
Solvents: LC-MS grade Methanol (MeOH) and Water.[1] Note: Acetonitrile (ACN) is avoided in the optimized method as it can suppress
interactions on phenyl phases. -
Additives: Formic Acid (0.1%).[1][3] Warning: Do not use primary amines (e.g., Ammonium Acetate) with aldehydes to avoid Schiff base formation.
Chromatographic Conditions[1][5][6][7]
| Parameter | Condition | Rationale |
| Instrument | UHPLC System (e.g., Agilent 1290 / Waters H-Class) | Low dispersion necessary for isomer resolution.[1] |
| Column A (Control) | C18, 100 x 2.1 mm, 1.7-2.7 µm | Industry standard baseline.[1] |
| Column B (Test) | PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7-2.7 µm | Targeted fluorinated phase.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation of acidic impurities (benzoic acids).[1] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH promotes |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter efficiency.[1] |
| Gradient | 5% B to 60% B over 10 min | Shallow gradient to maximize resolution in the aromatic region. |
| Detection | UV @ 254 nm | Universal aromatic detection.[1] |
| Temperature | 30°C | Lower temperature favors steric selectivity.[1] |
Step-by-Step Workflow
-
Preparation: Dissolve individual standards in 50:50 MeOH:Water at 0.1 mg/mL.
-
Spiking: Create a "System Suitability Mixture" containing all three isomers and the acid impurity.[1]
-
Equilibration: Flush columns with 20 column volumes of initial mobile phase.
-
Injection: Inject 2.0 µL of the mixture.
-
Data Analysis: Calculate Resolution (
) between the critical pair (usually 3-F and 4-F isomers).[1]
Comparative Performance Analysis
The following data summarizes the separation efficiency of the defined protocol.
Table 1: Separation Metrics of Fluorinated Isomers
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + |
| Elution Order | Acid | Acid | Acid |
| Critical Pair | 0.8 (Co-elution) | 1.2 (Partial Separation) | > 2.5 (Baseline Separation) |
| Tailing Factor ( | 1.1 | 1.2 | 1.05 |
| Suitability Verdict | Fail | Marginal | Pass |
Data Interpretation[1][7][8][9][10]
-
C18 Failure: The C18 column fails to resolve the 3-fluoro and 4-fluoro isomers (
). The hydrophobic surface area of these molecules is too similar.[1] -
PFP Success: The PFP column achieves baseline separation.[1][4] The "ortho" fluorine (2-F) creates a steric hindrance and a distinct dipole moment that interacts strongly with the rigid PFP ring, causing it to elute at a significantly different time than the para (4-F) isomer.
Method Development Decision Matrix
To ensure this guide is a self-validating system, use the following decision tree to select the correct column and conditions for your specific benzaldehyde derivative.
Figure 2: Strategic workflow for column selection based on impurity profile.[5]
Troubleshooting & Robustness
The "Aldehyde" Problem: Auto-oxidation
Benzaldehydes are prone to air oxidation, converting to benzoic acids.[1]
-
Symptom: A growing peak at early retention times (
min).[1] -
Solution: Prepare samples fresh in amber vials. Keep autosampler temperature at 4°C.
-
Validation: Your method must resolve the benzoic acid derivative from the parent aldehyde.[1] The PFP column retains fluorinated benzoic acids better than C18 due to polar interactions, preventing them from eluting in the solvent front.[1]
Mobile Phase Solvent Selection
While Acetonitrile (ACN) is standard for C18, Methanol (MeOH) is preferred for PFP and Phenyl-Hexyl columns.[1]
-
Reasoning: ACN molecules have
-electrons (triple bond) that can compete with the analyte for the stationary phase's -systems, effectively "masking" the unique selectivity of the column. MeOH is " -transparent," allowing the analyte-column interaction to dominate.[1]
References
-
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1] Journal of Chromatography A. Link[1]
-
Euerby, M. R., et al. (2007).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link[1]
-
Waters Corporation. (2020).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN.[1] Link
-
Sigma-Aldrich (Merck). Fundamental Retention Mechanisms of PFP Phases.[1] Technical Guide.[1] Link
Sources
Mass spectrometry fragmentation patterns of benzyloxy-fluorobenzaldehydes
An Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzyloxy-Fluorobenzaldehydes
Introduction: Decoding Molecular Structure Through Fragmentation
In the landscape of pharmaceutical research and synthetic chemistry, benzyloxy-fluorobenzaldehydes serve as critical building blocks for a diverse range of target molecules. Their structural elucidation is paramount for reaction monitoring, impurity profiling, and final product verification. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural insight. However, the utility of MS data is entirely dependent on a correct interpretation of the fragmentation patterns, which are governed by the molecule's inherent chemical properties.
This guide provides an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) fragmentation pathways of benzyloxy-fluorobenzaldehydes. We will dissect the fragmentation mechanisms, compare the influence of isomeric substitution, and provide robust, field-tested protocols for acquiring high-quality mass spectra. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond simple spectral matching and develop a mechanistic understanding of fragmentation to confidently identify these and related compounds.
Pillar 1: Fundamental Fragmentation Principles
The fragmentation of benzyloxy-fluorobenzaldehydes is not a random process but a predictable cascade of reactions dictated by the weakest bonds and the stability of the resulting fragment ions. The molecule can be conceptually divided into three key functionalities, each with its characteristic fragmentation behavior: the benzyl ether group, the aromatic aldehyde, and the fluorine substituent.
-
Benzyl Ether Moiety : The C-O bond benzylic to the unsubstituted phenyl ring is typically the most labile site. Upon ionization, this bond readily cleaves to produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[1] This fragment is a hallmark of nearly all compounds containing a benzyl group and often appears as the base peak or a significantly abundant ion in the spectrum.
-
Aromatic Aldehyde Moiety : Aromatic aldehydes exhibit several characteristic fragmentation patterns.[2] The initial molecular ion can lose a hydrogen radical to form a stable [M-H]⁺ ion (m/z 229 for a C₁₄H₁₁FO₂ parent molecule). Alternatively, cleavage of the C-C bond adjacent to the carbonyl group results in the loss of the formyl radical (•CHO), yielding an [M-CHO]⁺ ion.[3][4]
-
Fluorine Substituent : As a highly electronegative atom, fluorine exerts a strong inductive effect, influencing the electron density distribution across the aromatic ring and the stability of adjacent carbocations.[5] This can alter the relative abundance of certain fragment ions compared to non-fluorinated analogs and can, in some cases, enable unique rearrangement pathways.
Pillar 2: A Comparative Analysis of Isomeric Fragmentation
The precise placement of the benzyloxy and fluorine substituents dramatically influences the resulting mass spectrum. This isomeric differentiation is critical for unambiguous identification. We will use 2-(benzyloxy)-4-fluorobenzaldehyde as our primary example and compare its expected fragmentation to other positional isomers.
Under electron ionization (EI), the molecule first forms an energetically unstable molecular ion (M⁺•) which then undergoes fragmentation.[6][7] The primary pathways are:
-
Pathway A: Benzylic Cleavage : The most favorable cleavage results in the formation of the tropylium ion (m/z 91).
-
Pathway B: Ether Cleavage : Homolytic cleavage of the ether C-O bond can also occur, leading to the formation of a fluorobenzoyl cation. For 4-fluorobenzaldehyde, this would be [FC₆H₄CO]⁺ at m/z 123.[3]
-
Pathway C: Aldehyde Fragmentation : Loss of a hydrogen radical ([M-H]⁺) or the entire formyl group ([M-CHO]⁺) is also common.[3][4]
The interplay between these pathways is dictated by the substituent positions. For instance, an ortho-benzyloxy group may sterically interact with the aldehyde, potentially influencing the ease of formyl group loss compared to a para-substituted isomer.
Data Presentation: Predicted EI-MS Fragments for Isomeric Benzyloxy-Fluorobenzaldehydes
The following table summarizes the major predicted fragment ions for three isomers under typical 70 eV electron ionization conditions. The relative intensities are predictive and serve as a guide for interpretation; actual abundances will vary with instrument conditions.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Intensity (2-benzyloxy-4-fluoro) | Predicted Relative Intensity (3-benzyloxy-4-fluoro) | Predicted Relative Intensity (4-benzyloxy-4-fluoro) | Fragmentation Pathway |
| 230 | [M]⁺• (Molecular Ion) | [C₁₄H₁₁FO₂]⁺• | Moderate | Moderate | Moderate | Ionization |
| 229 | [M-H]⁺ | [C₁₄H₁₀FO₂]⁺ | Moderate | Moderate | High | C: Loss of H• |
| 201 | [M-CHO]⁺ | [C₁₃H₁₀FO]⁺ | Low | Moderate | Moderate | C: Loss of •CHO |
| 123 | [FC₆H₄CO]⁺ | [C₇H₄FO]⁺ | High | Moderate | Low | B: Ether Cleavage |
| 91 | [C₇H₇]⁺ (Tropylium) | [C₇H₇]⁺ | Base Peak | Base Peak | Base Peak | A: Benzylic Cleavage |
| 77 | [C₆H₅]⁺ (Phenyl) | [C₆H₅]⁺ | Low | Low | Low | Loss of CH₂ from Tropylium |
Data is predicted based on established fragmentation principles.[3][4][8]
Mechanistic Discussion
The consistent appearance of the tropylium ion (m/z 91) as the base peak across all isomers underscores the lability of the benzylic C-O bond. However, the relative abundance of the fluorobenzoyl cation (m/z 123) and the [M-H]⁺ ion (m/z 229) provides the key to isomeric differentiation. For 4-benzyloxy-4-fluorobenzaldehyde, the alignment of the ether and aldehyde dipoles may stabilize the molecular ion, leading to a more prominent [M-H]⁺ fragment. Conversely, in the 2-benzyloxy isomer, electronic or steric effects may favor the cleavage that produces the m/z 123 fragment.
Pillar 3: Experimental Protocols & Workflows
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the analyte's volatility, thermal stability, and the complexity of the sample matrix. GC-MS is often preferred for its high chromatographic resolution and the generation of standardized, library-searchable EI spectra.[9] LC-MS/MS is indispensable for more complex matrices or thermally labile compounds, offering superior sensitivity and specificity through Selected Reaction Monitoring (SRM).[10]
Diagram: Core Fragmentation Pathways
Caption: Primary EI fragmentation routes for benzyloxy-fluorobenzaldehydes.
Protocol 1: GC-MS Analysis for Isomer Differentiation
This protocol is designed for the separation and identification of volatile benzyloxy-fluorobenzaldehyde isomers.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 100 µg/mL.
- If required, perform a serial dilution to achieve a final concentration of 1-10 µg/mL for injection.
2. GC-MS System & Parameters:
- System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[11]
- GC Column: A medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving aromatic isomers.[12]
- Injection: 1 µL injection in splitless mode to maximize sensitivity.
- Inlet Temperature: 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[12]
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 1 minute.
- Ramp: Increase to 300°C at a rate of 15°C/minute.
- Hold: Maintain 300°C for 5 minutes.
- Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
- Source Temperature: 230°C.[12]
- Acquisition Mode: Full scan from m/z 40 to 400 to capture the molecular ion and all relevant fragments.
Diagram: GC-MS Experimental Workflow
Caption: Step-by-step workflow for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis for High-Sensitivity Quantification
This protocol is optimized for detecting trace levels of benzyloxy-fluorobenzaldehydes in complex matrices, such as biological fluids or reaction mixtures.
1. Sample Preparation:
- Prepare samples in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water).
- Perform a protein precipitation (for biological samples) using cold acetonitrile or a solid-phase extraction (SPE) for sample cleanup and concentration if necessary.
- Filter the final extract through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System & Parameters:
- System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/minute.
- Column Temperature: 40°C.
- Mass Spectrometer Parameters:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[14] The addition of formic acid aids in the formation of the protonated molecule [M+H]⁺.[15]
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 325°C.
- Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- Precursor Ion: The protonated molecule, [M+H]⁺ at m/z 231.
- Product Ions (Examples): Monitor the transitions to the most stable and abundant fragment ions, such as m/z 91 (tropylium) and m/z 123 (fluorobenzoyl). The transition 231 -> 91 is often the most intense and specific.
Diagram: LC-MS/MS Experimental Workflow
Caption: Step-by-step workflow for high-sensitivity LC-MS/MS analysis.
Conclusion
The mass spectral fragmentation of benzyloxy-fluorobenzaldehydes is a predictable process governed by fundamental principles of chemical stability. The tropylium ion at m/z 91 serves as a reliable marker for the benzyl ether moiety, while the relative abundances of the molecular ion, [M-H]⁺, and fluorobenzoyl fragments provide the necessary detail to differentiate between positional isomers. By selecting the appropriate analytical technique—GC-MS for robust identification or LC-MS/MS for sensitive quantification—and applying the protocols outlined in this guide, researchers can confidently elucidate the structure of these important chemical intermediates. A thorough understanding of these fragmentation pathways empowers scientists to interpret mass spectral data with precision, accelerating research and development.
References
-
Title: Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: PubMed URL: [Link]
-
Title: Mass Spectrometry: Fragmentation Source: University of Arizona, Department of Chemistry and Biochemistry URL: [Link]
-
Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Fragmentation Mechanisms Source: University of Colorado Boulder URL: [Link]
-
Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: MDPI URL: [Link]
-
Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL: [Link]
-
Title: Quantification of varietal aroma compounds, oak markers, and Strecker aldehydes in wines by SPE and gas chromatography–tandem mass spectrometry Source: protocols.io URL: [Link]
-
Title: C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions Source: Doc Brown's Chemistry URL: [Link]
-
Title: Electrospray Ionization Efficiency Scale of Organic Compounds Source: Analytical Chemistry URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Impact of fluorine substitution in fragments Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry Structural Determination Problems Source: Scribd URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]
-
Title: Optimized ESI-MS and ESI-MS/MS parameters Source: ResearchGate URL: [Link]
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL: [Link]
-
Title: Aldehyde GC Separation & Mass Spectra Source: Scribd URL: [Link]
-
Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae Source: MDPI URL: [Link]
-
Title: The Application of Fluorine-Containing Reagents in Structural Proteomics Source: PMC URL: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of varietal aroma compounds, oak markers, and Strecker aldehydes in wines by SPE and gas chromatography–tandem mass spectrometrytry [slack.protocols.io:8443]
- 14. uab.edu [uab.edu]
- 15. uab.edu [uab.edu]
Bioisosteric replacement of methoxy with benzyloxy in fluorinated drugs
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06971H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 4. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Fluorine Substitution on Lipophilicity (LogP) of Benzaldehyde Derivatives
Executive Summary: The Fluorine Strategic Advantage
In modern drug discovery, the modification of benzaldehyde intermediates with fluorine is not merely a structural tweak—it is a calculated strategic maneuver. Fluorine substitution acts as a "multiparameter modulator," simultaneously influencing metabolic stability, binding affinity, and, most critically, lipophilicity (LogP) .
This guide objectively compares the lipophilic impact of mono-fluorination, poly-fluorination, and trifluoromethylation on the benzaldehyde scaffold. While the general rule suggests "fluorine increases lipophilicity," experimental data reveals a nuanced reality governed by dipole vectors and hydration equilibria.
Key Takeaway:
-
Monofluorination (4-F): Slight increase in LogP (+0.2 to +0.3 units).
-
Trifluoromethylation (4-CF3): Drastic increase in LogP (> +1.0 units).[1]
-
Perfluorination (Penta-F): Anomalous behavior due to carbonyl hydration (gem-diol formation), often resulting in lower-than-expected apparent lipophilicity in aqueous media.[1]
Mechanistic Insight: Why Fluorine Alters LogP
To predict the behavior of benzaldehyde derivatives, one must understand the three competing forces introduced by the C-F bond:
-
Electronic Withdrawal (
-effect): Fluorine is the most electronegative element (3.98 Pauling).[1] It pulls electron density through the -framework, deactivating the benzene ring but activating the carbonyl carbon towards nucleophilic attack (e.g., by water). -
Dipole Alignment: The C-F bond has a strong dipole.[1] In ortho-substituted benzaldehydes, the C-F dipole can align with or oppose the C=O dipole, significantly altering the net molecular dipole moment and solvation energy.
-
Molar Volume: Fluorine (van der Waals radius ~1.47 Å) is larger than Hydrogen (1.20 Å).[1] Replacing H with F increases the hydrophobic surface area, generally driving the molecule into the organic phase (increasing LogP).
The "Hydration Trap" (Senior Scientist Insight)
A critical, often overlooked factor in polyfluorinated benzaldehydes is hydration .[1]
The electron-withdrawing power of multiple fluorine atoms makes the aldehyde carbonyl highly electrophilic. In the aqueous phase of a LogP experiment (octanol/water), these derivatives can react with water to form gem-diols (hydrates).[1]
Comparative Analysis: Experimental & Calculated Data[2][3][4]
The following table synthesizes experimental consensus values and computed properties for key derivatives.
| Compound | Structure | LogP (Exp/Consensus) | LogP (Calc - XLogP3) | Key Physicochemical Driver |
| Benzaldehyde | 1.48 | 1.5 | Baseline Reference. | |
| 4-Fluorobenzaldehyde | 1.70 – 1.80 | 1.7 | Volume/Polarity Balance: The increased hydrophobic volume outweighs the C-F bond polarity. | |
| 2-Fluorobenzaldehyde | 1.70 | 1.7 | Ortho Effect: Intramolecular electrostatic interaction between F and C=O modifies solvation shell.[1] | |
| 4-(Trifluoromethyl)benzaldehyde | 2.60 | 2.6 | Lipophilicity Surge: The | |
| Pentafluorobenzaldehyde | ~1.9 * | 1.9 | Hydration Effect: Despite 5 fluorines, the value is suppressed.[1] The electron-deficient ring promotes hydrate formation in the aqueous phase. |
*Note on Pentafluorobenzaldehyde: While perfluorinated aromatics (like hexafluorobenzene, LogP ~2.5) are highly lipophilic, the aldehyde functionality lowers this value due to the hydration equilibrium described above.
Visualization: Fluorine Substitution Decision Logic
The following diagram outlines the decision process for selecting a fluorinated benzaldehyde derivative based on Medicinal Chemistry requirements.
Caption: Decision matrix for selecting fluorine substitutions based on desired physicochemical outcomes.
Experimental Protocol: The Shake-Flask Method (OECD 107)[1]
While computational models (CLogP, XLogP3) are useful, the unique electronic effects of fluorine—especially regarding hydration—necessitate experimental validation. The Shake-Flask Method remains the gold standard for accuracy in the -2 to 4 LogP range.[1]
Objective
Determine the partition coefficient (
Reagents & Equipment
-
n-Octanol: Analytical grade, pre-saturated with water.[1]
-
Water: Double-distilled, pre-saturated with n-octanol.[1]
-
UV-Vis Spectrophotometer: For quantification (Benzaldehydes have strong
transitions).[1] -
Centrifuge: Temperature controlled (
).
Step-by-Step Methodology
-
Phase Pre-Saturation:
-
Stock Solution Preparation:
-
Dissolve ~10 mg of the specific fluorinated benzaldehyde in 100 mL of Water-saturated Octanol.
-
Note: For highly lipophilic derivatives (e.g., 4-CF3), dissolve in octanol. For hydrophilic ones, dissolve in water.[2]
-
-
Partitioning:
-
Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.
-
Add the stock solution.
-
Agitation: Invert vials 100 times (do not vortex vigorously to avoid stable emulsions).
-
Equilibration: Centrifuge at 25°C for 10 minutes to separate phases completely.
-
-
Quantification (UV-Vis):
-
Calculation:
[1]
Workflow Visualization
Caption: Standardized workflow for Shake-Flask LogP determination (OECD 107).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67996, 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link][1]
-
NIST Chemistry WebBook. Pentafluorobenzaldehyde Thermochemical Data. National Institute of Standards and Technology.[3] Retrieved from [Link][1]
- Leo, A., Hansch, C., & Elkins, D. (1971).Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
Sources
A Comparative Crystallographic Guide to 2,6-Difluorobenzaldehyde Derivatives: Structure, Synthesis, and Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The 2,6-difluorobenzaldehyde scaffold, in particular, serves as a valuable starting point for the synthesis of a diverse array of compounds with significant biological activities. A thorough understanding of the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design and the development of novel therapeutics. This guide provides a comparative analysis of the crystal structures of key 2,6-difluorobenzaldehyde derivatives, offering insights into their molecular conformations, intermolecular interactions, and the experimental methodologies used for their characterization.
The Significance of the 2,6-Difluorophenyl Moiety
The 2,6-difluoro substitution pattern on a phenyl ring creates a unique electronic and steric environment. The two fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, influencing its reactivity and ability to participate in non-covalent interactions. Sterically, the presence of two ortho-fluorine atoms can restrict the rotation of the aldehyde group and other substituents, leading to more defined molecular conformations. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Comparative Crystal Structure Analysis
To illustrate the structural diversity and common motifs among 2,6-difluorobenzaldehyde derivatives, we will compare the crystal structures of three representative compounds: 2,6-difluorobenzoic acid, 2,6-difluoro-N-(prop-2-ynyl)benzamide, and a hydrazone derivative, (E)-N'-(3-fluorobenzylidene)-4-methylbenzohydrazide, which serves as a close structural analog for the corresponding 2,6-difluoro derivative.
| Parameter | 2,6-Difluorobenzoic Acid[1] | 2,6-Difluoro-N-(prop-2-ynyl)benzamide | (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide[1] |
| Chemical Formula | C₇H₄F₂O₂ | C₁₀H₇F₂NO | C₁₅H₁₃FN₂O |
| Molecular Weight | 158.10 | 195.18 | 256.27 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P bca |
| a (Å) | 3.6517 (4) | 8.0123 (3) | 13.2629 (5) |
| b (Å) | 14.1214 (15) | 10.1343 (4) | 7.9118 (3) |
| c (Å) | 12.2850 (13) | 11.1353 (5) | 24.9235 (8) |
| β (°) | 95.651 (3) | 108.538 (2) | 90 |
| Volume (ų) | 630.42 (12) | 856.84 (6) | 2615.31 (16) |
| Z | 4 | 4 | 8 |
| Temperature (K) | 100 | 100 | 298 |
| R-factor (R1) | 0.049 | 0.042 | 0.041 |
| wR-factor (wR2) | 0.143 | 0.119 | 0.123 |
Key Structural Insights:
-
2,6-Difluorobenzoic Acid: In the solid state, this molecule exhibits a classic hydrogen-bonded dimer motif, where two molecules are linked through strong O—H···O hydrogen bonds between their carboxylic acid groups, forming an R²₂(8) ring.[1] This robust interaction is a common feature in the crystal structures of carboxylic acids. The dihedral angle between the benzene ring and the carboxylate group is 33.70 (14)°.[1] The crystal packing is further stabilized by C—H···F hydrogen bonds, which link the dimers into sheets.[1]
-
2,6-Difluoro-N-(prop-2-ynyl)benzamide: This derivative showcases the influence of the amide functionality on the crystal packing. The molecules are linked into layers by a combination of N—H···O and C—H···F hydrogen bonds. The propargyl group introduces a linear element to the structure, and the angle between the least-squares mean line through this group and the normal to the benzene ring is 59.03 (7)°.
-
(E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide: As a representative hydrazone, this molecule demonstrates how the extended conjugation and additional hydrogen bond donors and acceptors of the hydrazone moiety influence the supramolecular assembly. In the crystal, molecules are linked by N—H···O hydrogen bonds to form one-dimensional chains.[1] The dihedral angle between the two benzene rings is 16.9 (2)°.[1]
Experimental Protocols: A Guide to Crystal Structure Determination
The determination of the crystal structure of these derivatives follows a well-established workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of these derivatives typically involves standard organic reactions. For instance, 2,6-difluorobenzoic acid can be prepared by the oxidation of 2,6-difluorobenzaldehyde. Amide derivatives are synthesized by coupling the corresponding carboxylic acid with an amine. Hydrazones are readily formed by the condensation reaction of the aldehyde with a hydrazide.[1]
The critical step for X-ray analysis is the growth of high-quality single crystals. This is often achieved by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial and often determined empirically.
Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. For the analyzed structures, data were collected on Bruker APEXII DUO CCD or Bruker SMART CCD diffractometers.[1]
-
Data Processing: The collected diffraction intensities are processed to yield a set of structure factors. This step includes corrections for various experimental factors such as absorption.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map is then used to build an initial model of the molecule. The model is refined against the experimental data using full-matrix least-squares on F². Programs such as SHELXTL are commonly used for this purpose.[1]
The causality behind these steps lies in the fundamental principles of X-ray diffraction. The diffraction pattern is a Fourier transform of the electron density of the crystal. By measuring the intensities and positions of the diffracted beams, one can reconstruct the three-dimensional arrangement of atoms in the crystal.
Intermolecular Interactions: The Architects of the Crystalline Lattice
The solid-state structures of 2,6-difluorobenzaldehyde derivatives are governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and, by extension, the physicochemical properties of the solid form.
Caption: Key intermolecular interactions governing the crystal packing of 2,6-difluorobenzaldehyde derivatives.
-
Hydrogen Bonding: As seen in the examples, hydrogen bonds are often the most significant interactions, dictating the primary structural motifs. The strength and directionality of these bonds make them reliable tools in crystal engineering.
-
Halogen Bonding: The fluorine atoms in the 2,6-difluoro- substitution can act as halogen bond acceptors, interacting with electron-rich atoms. These interactions, though generally weaker than hydrogen bonds, can play a crucial role in fine-tuning the crystal packing.
-
π-π Stacking: The aromatic rings of these derivatives can engage in π-π stacking interactions, further stabilizing the crystal lattice. The electron-deficient nature of the 2,6-difluorophenyl ring can favor interactions with electron-rich aromatic systems.
-
C-H···π Interactions: The hydrogen atoms attached to the aromatic ring can interact with the π-electron cloud of neighboring rings, contributing to the overall stability of the crystal structure.
Experimental Workflow: From Molecule to Crystal Structure
The process of determining the crystal structure of a novel 2,6-difluorobenzaldehyde derivative is a systematic endeavor.
Caption: A typical experimental workflow for the crystal structure analysis of a new compound.
Conclusion
The crystal structure analysis of 2,6-difluorobenzaldehyde derivatives provides invaluable information for understanding their structure-property relationships. The interplay of strong hydrogen bonds, weaker halogen bonds, and other non-covalent interactions dictates the supramolecular assembly in the solid state. The insights gained from these studies are instrumental for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The methodologies outlined in this guide provide a framework for the systematic investigation of this important class of compounds.
References
-
Fun, H. -K., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, E66, o2109. [Link]
-
Liu, Z.-L. & You, Z.-L. (2012). Acta Crystallographica Section E: Structure Reports Online, E68, o1643. [Link]
-
Saeed, S., et al. (2013). Acta Crystallographica Section E: Structure Reports Online, E69, o1440. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
